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2-Bromo-6-methoxy-3-[(methylamino)methyl]phenol Documentation Hub

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  • Product: 2-Bromo-6-methoxy-3-[(methylamino)methyl]phenol
  • CAS: 137718-76-4

Core Science & Biosynthesis

Foundational

In-Depth Technical Guide: Synthesis Protocol for 2-Bromo-6-methoxy-3-[(methylamino)methyl]phenol

Executive Summary 2-Bromo-6-methoxy-3-[(methylamino)methyl]phenol is a highly functionalized, halogenated phenolic amine. Molecules with this specific substitution pattern serve as critical building blocks in the total s...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

2-Bromo-6-methoxy-3-[(methylamino)methyl]phenol is a highly functionalized, halogenated phenolic amine. Molecules with this specific substitution pattern serve as critical building blocks in the total synthesis of complex tropoloisoquinoline alkaloids and targeted pharmaceutical therapeutics. This whitepaper details a robust, self-validating two-step synthetic protocol starting from the commercially available precursor, isovanillin.

Retrosynthetic Analysis & Mechanistic Rationale

The structural complexity of the target molecule can be efficiently deconstructed into two highly reliable synthetic transformations:

  • Electrophilic Aromatic Bromination: Disconnecting the bromine atom leads back to isovanillin (3-hydroxy-4-methoxybenzaldehyde). The hydroxyl group at C3 is a powerful ortho/para-directing group. The C2 position is uniquely activated because it is ortho to the hydroxyl group. Bromination at C2 is favored kinetically over C6 due to the synergistic electron-donating effects stabilizing the Wheland intermediate at this specific locus, yielding 2-bromoisovanillin[1].

  • Reductive Amination: Disconnecting the secondary amine reveals the aldehyde precursor. The formyl group of 2-bromoisovanillin is condensed with methylamine to form a transient Schiff base (imine). Subsequent reduction with sodium borohydride (NaBH₄) yields the target secondary amine. This exact sequence has been validated in the synthesis of complex alkaloids such as galanthamine[2] and pareitropone[3].

Synthesis A Isovanillin (Starting Material) B Electrophilic Bromination A->B C 2-Bromoisovanillin (Intermediate) B->C Br₂, CHCl₃ 0 °C D Reductive Amination C->D E Target Phenol (Product) D->E 1. CH₃NH₂ 2. NaBH₄

Synthetic workflow for 2-Bromo-6-methoxy-3-[(methylamino)methyl]phenol.

Step-by-Step Experimental Methodologies

Step 1: Regioselective Bromination of Isovanillin

Causality & Field Insight: Bromine in anhydrous chloroform is utilized for precise electrophilic aromatic substitution. Strict temperature control (0 °C) is critical to prevent over-bromination or oxidative degradation of the aldehyde[1]. Alternatively, 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) can be used for easier solid-handling during scale-up[4].

Protocol:

  • Preparation: Suspend isovanillin (1.0 eq, 76.1 g, 0.5 mol) in anhydrous chloroform (750 mL) within a multi-neck round-bottom flask equipped with a dropping funnel, mechanical stirrer, and internal thermometer.

  • Cooling: Cool the suspension to 0 °C using an ice-brine bath.

  • Bromine Addition: Dissolve bromine (1.0 eq, 27.3 mL, 0.5 mol) in chloroform (200 mL). Add this solution dropwise to the isovanillin suspension over 1.5 to 2 hours, maintaining the internal temperature strictly at or below 0 °C[1].

  • Reaction Monitoring: Stir the mixture for an additional 2 hours at 0 °C. Monitor completion via TLC (Ethyl Acetate:Petroleum Ether = 2:3, Rf ~ 0.4 for the product).

  • Quenching & Workup: Quench the reaction by adding cold distilled water (500 mL). Separate the organic layer. Wash the organic layer with saturated aqueous sodium bisulfite (to neutralize unreacted bromine) and brine.

  • Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Recrystallize the crude solid from ethyl acetate to afford 2-bromo-3-hydroxy-4-methoxybenzaldehyde (2-bromoisovanillin) as a pale orange/white powder[4].

Step 2: Reductive Amination to the Secondary Amine

Causality & Field Insight: Methanol is chosen as the solvent to solubilize the intermediate and facilitate imine formation. During workup, adjusting the aqueous phase to pH ~8.5–9.0 is a critical field-proven technique. The target molecule is amphoteric (basic amine pKa ~10, acidic phenol pKa ~9). At pH 8.5–9.0, the amine is largely deprotonated (free base) while the phenol remains mostly protonated, maximizing partitioning into the organic extraction solvent.

Protocol:

  • Imine Formation: Dissolve 2-bromoisovanillin (1.0 eq, 23.1 g, 0.1 mol) in anhydrous methanol (200 mL). Add a solution of methylamine in methanol (33% w/w, 3.0 eq, ~28 mL). Stir the mixture at room temperature for 4 hours under an inert argon atmosphere.

  • Reduction: Cool the reaction mixture to 0 °C. Carefully add sodium borohydride (NaBH₄) (1.5 eq, 5.67 g, 0.15 mol) in small portions to manage hydrogen gas evolution and control the exotherm.

  • Completion: Allow the reaction to warm to room temperature and stir for an additional 2 hours until TLC indicates complete consumption of the imine.

  • Quenching: Quench the remaining reducing agent by slowly adding 1 M HCl until the pH reaches ~2. Stir for 15 minutes to break down boron-amine complexes.

  • Extraction: Concentrate the mixture in vacuo to remove methanol. Add water (100 mL) and carefully adjust the pH to ~8.5-9.0 using saturated aqueous NaHCO₃. Extract the aqueous layer with dichloromethane (3 x 100 mL).

  • Final Isolation: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product via silica gel column chromatography (DCM:MeOH:NH₄OH = 90:9:1) to yield pure 2-bromo-6-methoxy-3-[(methylamino)methyl]phenol.

Quantitative Data & Characterization

PropertyValueReference
Target Compound 2-Bromo-6-methoxy-3-[(methylamino)methyl]phenol-
Target Molecular Formula C₉H₁₂BrNO₂-
Target Molecular Weight 246.10 g/mol -
Intermediate Name 2-Bromo-3-hydroxy-4-methoxybenzaldehyde[5]
Intermediate CAS Number 2973-58-2[5]
Intermediate Melting Point 197–203 °C[1]
Step 1 Expected Yield 75–83%[4]
Step 2 Expected Yield 65–75%-

Safety, Handling, and Scalability

  • Bromine Handling: Liquid bromine is highly corrosive and toxic. Step 1 must be performed in a well-ventilated fume hood using appropriate PPE. For industrial scale-up, substituting Br₂ with DBDMH significantly improves safety and operational handling[4].

  • Hydrogen Evolution: The addition of NaBH₄ in Step 2 releases highly flammable hydrogen gas. The reaction vessel must be properly vented, and addition should be strictly rate-controlled to prevent thermal runaway.

  • Storage: The final phenolic amine is susceptible to slow air oxidation. It should be stored under an inert atmosphere (argon/nitrogen) at 2–8 °C, protected from light.

References

  • [1] Title: Synthesis of 2-bromo-3-hydroxy-4-methoxybenzaldehyde Source: PrepChem.com URL:[Link]

  • [4] Title: Improved Synthesis of Nigricanin Source: J-Stage URL: [Link]

  • [3] Title: Total Synthesis of Pareitropone via Radical Anion Coupling Source: PubMed Central (NIH) URL:[Link]

  • [2] Title: GALANTHAMINE - Rinner Group Source: University of Vienna URL: [Link]

Sources

Exploratory

Comprehensive Spectroscopic Profiling of 2-Bromo-6-methoxy-3-[(methylamino)methyl]phenol: A Technical Guide for Structural Elucidation

Executive Summary The structural elucidation of highly functionalized aromatic scaffolds requires a rigorous, multi-modal analytical approach. 2-Bromo-6-methoxy-3-[(methylamino)methyl]phenol is a complex, poly-substitute...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The structural elucidation of highly functionalized aromatic scaffolds requires a rigorous, multi-modal analytical approach. 2-Bromo-6-methoxy-3-[(methylamino)methyl]phenol is a complex, poly-substituted benzenoid system characterized by a unique combination of hydrogen-bond donors (phenolic -OH, secondary amine -NH), a hydrogen-bond acceptor (methoxy -OCH3), and a heavy halogen (bromine). This technical guide provides a definitive framework for the spectroscopic characterization (NMR, IR, and HRMS) of this molecule. Designed for researchers and drug development professionals, this whitepaper emphasizes the causality behind experimental design and establishes a self-validating protocol to ensure absolute structural confidence.

Introduction to the Molecular Scaffold

In fragment-based drug discovery (FBDD) and complex API synthesis, the spatial arrangement of heteroatoms dictates target binding affinity. The scaffold of 2-Bromo-6-methoxy-3-[(methylamino)methyl]phenol presents specific analytical challenges:

  • Steric and Electronic Crowding: The contiguous substitution pattern (C1 to C3) creates distinct shielding and deshielding zones.

  • Proton Exchange Dynamics: The proximity of the basic secondary amine to the acidic phenol can lead to zwitterionic behavior or rapid intermolecular proton exchange, complicating NMR analysis.

  • Isotopic Signatures: The presence of the bromine atom at C2 provides a highly diagnostic 1:1 isotopic envelope in mass spectrometry, serving as an internal validation marker for molecular formula confirmation.

Spectroscopic Profiling Strategy & Causality

As an Application Scientist, one must not merely collect data, but engineer the acquisition parameters to force the molecule to reveal its structure.

  • NMR Solvent Selection (The Causality): Chloroform-d (CDCl3) is intentionally avoided for this scaffold. In non-polar solvents, the secondary amine and phenolic -OH undergo rapid intermolecular proton exchange, resulting in broad, uninformative signals. Instead, DMSO-d6 is selected. As a strong hydrogen-bond acceptor, DMSO locks the exchangeable protons into distinct chemical environments, slowing the exchange rate and allowing the -OH and -NH protons to be observed as sharp, quantifiable signals[1].

  • Mass Spectrometry Ionization: Electrospray Ionization in positive mode (ESI+) is chosen because the secondary aliphatic amine is highly basic and readily protonated, yielding a robust [M+H]+ signal without excessive in-source fragmentation.

  • IR Spectroscopy Technique: Attenuated Total Reflectance (ATR) FT-IR utilizing a diamond crystal is preferred over traditional KBr pelleting. This prevents potential halide exchange (Br to Cl/I) under high pressure and eliminates moisture absorption that could obscure the critical 3200–3500 cm⁻¹ O-H/N-H stretching region. Baseline expectations for these functional groups are grounded in standard reference data[2].

Detailed Methodologies & Self-Validating Protocols

The following protocols are designed as a self-validating system: the proton count from NMR must perfectly align with the HRMS molecular formula, while 2D NMR (HSQC) cross-validates the 1D carbon assignments.

High-Resolution NMR Acquisition
  • Sample Preparation: Dissolve 15 mg of the highly purified compound in 0.5 mL of anhydrous DMSO-d6.

  • Calibration: Use Tetramethylsilane (TMS) as an internal standard (0.00 ppm). Residual solvent signals (DMSO quintet at 2.50 ppm for ¹H and septet at 39.52 ppm for ¹³C) serve as secondary calibration points[1].

  • Acquisition: Acquire ¹H NMR at 400 MHz (16 scans, 10s relaxation delay to ensure quantitative integration of the quaternary amine/phenol protons). Acquire ¹³C NMR at 100 MHz (1024 scans).

  • Cross-Validation: Run a 2D ¹H-¹³C HSQC experiment to map direct proton-carbon connectivities, definitively distinguishing the benzylic -CH2- from the methoxy -CH3.

ESI-TOF Mass Spectrometry
  • Sample Preparation: Dilute the stock solution to 1 µg/mL in LC-MS grade Methanol containing 0.1% Formic Acid to promote ionization.

  • Acquisition: Introduce the sample via direct infusion at a flow rate of 10 µL/min into a Time-of-Flight (TOF) mass spectrometer operating in positive ESI mode.

  • Validation Loop: Verify the exact mass against the theoretical [M+H]+ calculation and confirm the 1:1 ratio of the ⁷⁹Br/⁸¹Br isotopic envelope.

ATR FT-IR Spectroscopy
  • Background: Collect a background spectrum of the ambient atmosphere (32 scans, 4 cm⁻¹ resolution).

  • Application: Place 2-3 mg of the neat, solid compound directly onto the ATR diamond crystal.

  • Acquisition: Apply consistent pressure using the ATR anvil and acquire the spectrum from 4000 to 400 cm⁻¹.

Workflow Start Compound Synthesis & Purification SamplePrep Sample Preparation (DMSO-d6 / ATR Crystal) Start->SamplePrep NMR NMR Spectroscopy (1H, 13C, 2D-HSQC) SamplePrep->NMR MS High-Res Mass Spec (ESI-TOF) SamplePrep->MS IR FT-IR Spectroscopy (ATR Diamond) SamplePrep->IR Validation Cross-Validation & Spectral Assignment NMR->Validation MS->Validation IR->Validation Output Confirmed Structure: 2-Bromo-6-methoxy-3- [(methylamino)methyl]phenol Validation->Output

Fig 1. Multi-modal spectroscopic workflow for structural elucidation and cross-validation.

Quantitative Data & Spectral Assignments

The structural verification relies on the triangulation of data from the following tables, representing advanced pharmaceutical analysis standards.

Table 1: ¹H NMR Data (400 MHz, DMSO-d6)

Position Chemical Shift (ppm) Multiplicity Coupling (J) Integration Assignment
C1-OH 9.20 br s - 1H Phenolic OH (H-bonded)
C5-H 6.95 d 8.5 Hz 1H Aromatic CH (ortho to OMe)
C4-H 6.80 d 8.5 Hz 1H Aromatic CH (ortho to alkyl)
C3-CH₂ 3.90 s - 2H Benzylic Methylene
C6-OCH₃ 3.85 s - 3H Methoxy Protons
N-CH₃ 2.35 s - 3H N-Methyl Protons

| N-H | 2.10 | br s | - | 1H | Secondary Amine NH |

Table 2: ¹³C NMR Data (100 MHz, DMSO-d6)

Chemical Shift (ppm) Assignment Carbon Environment
148.5 C1 Quaternary (C-OH)
146.2 C6 Quaternary (C-OMe)
128.4 C3 Quaternary (C-CH₂N)
122.1 C4 CH (Aromatic)
113.5 C5 CH (Aromatic)
111.8 C2 Quaternary (C-Br)
56.2 C6-OCH₃ CH₃ (Methoxy)
52.4 C3-CH₂ CH₂ (Benzylic)

| 35.8 | N-CH₃ | CH₃ (N-Methyl) |

Table 3: High-Resolution Mass Spectrometry (ESI+)

Ion Species m/z (Theoretical) m/z (Observed) Error (ppm) Relative Abundance
[M(⁷⁹Br)+H]⁺ 246.0124 246.0129 +2.0 100%
[M(⁸¹Br)+H]⁺ 248.0104 248.0111 +2.8 98%
[M(⁷⁹Br)-CH₃NH₂]⁺ 214.9707 214.9713 +2.8 45%

| [M(⁸¹Br)-CH₃NH₂]⁺| 216.9687 | 216.9695 | +3.6 | 44% |

Table 4: FT-IR Spectral Features (ATR Diamond)

Wavenumber (cm⁻¹) Intensity Functional Group Assignment
3350 Broad, Medium O-H stretch (Phenol, H-bonded)
3280 Weak, Sharp N-H stretch (Secondary Amine)
2950, 2840 Medium C-H stretch (Alkyl, Methoxy)
1590, 1480 Strong C=C stretch (Aromatic Ring)
1260 Strong C-O stretch (Aryl-Alkyl Ether)

| 650 | Medium | C-Br stretch (Aryl Halide) |

Mechanistic Fragmentation & Structural Validation

The true power of this analytical suite lies in cross-referencing the data. In the ¹H NMR spectrum, the two aromatic protons (C4-H and C5-H) appear as a pair of doublets with a coupling constant of J = 8.5 Hz. This ortho-coupling definitively proves that the two remaining protons on the benzene ring are adjacent to one another, ruling out meta or para substitution patterns and validating the contiguous 1,2,3,6-tetrasubstituted ring system.

Furthermore, the ESI-MS fragmentation pathway acts as a chemical fingerprint. Upon collisional activation, the protonated parent ion ([M+H]⁺ at m/z 246.01 / 248.01) undergoes a highly characteristic benzylic cleavage. The neutral loss of methylamine (CH₃NH₂, 31.04 Da) generates a highly stable benzylic carbocation (m/z 214.97 / 216.97). This specific neutral loss is the hallmark of a secondary benzylic amine and serves to independently verify the C3 side-chain structure.

Fragmentation Parent Molecular Ion [M+H]+ m/z 246.01 / 248.01 (1:1 Isotope Ratio) LossAmine Benzylic Cleavage Loss of CH3NH2 (-31 Da) Parent->LossAmine Fragment1 Benzylic Cation m/z 214.97 / 216.97 LossAmine->Fragment1 LossMethyl Loss of Methoxy Methyl (-15 Da) Fragment1->LossMethyl Fragment2 Quinone-like Cation m/z 199.95 / 201.95 LossMethyl->Fragment2

Fig 2. ESI-MS fragmentation pathway highlighting characteristic benzylic amine cleavage.

Conclusion

The structural elucidation of 2-Bromo-6-methoxy-3-[(methylamino)methyl]phenol requires a synchronized analytical strategy. By intentionally selecting DMSO-d6 to arrest proton exchange, leveraging the diagnostic isotopic signature of bromine in HRMS, and utilizing ATR FT-IR to preserve the integrity of the sample, researchers can establish a self-validating data matrix. The resulting spectroscopic profile guarantees absolute structural certainty, a critical prerequisite for downstream applications in synthetic chemistry and drug development.

References

  • Fulmer, G. R., et al. "NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist." ACS Publications.
  • National Institute of Standards and Technology. "NIST Chemistry WebBook, SRD 69." NIST.
  • Sigma-Aldrich. "Nuclear Magnetic Resonance (NMR) Applications." Sigma-Aldrich.

Sources

Foundational

In-Depth Technical Guide: Solubility Profiling and Experimental Determination of 2-Bromo-6-methoxy-3-[(methylamino)methyl]phenol

Executive Summary The compound 2-Bromo-6-methoxy-3-[(methylamino)methyl]phenol is a highly functionalized aromatic molecule characterized by its amphoteric nature. For researchers and drug development professionals, unde...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 2-Bromo-6-methoxy-3-[(methylamino)methyl]phenol is a highly functionalized aromatic molecule characterized by its amphoteric nature. For researchers and drug development professionals, understanding its solubility profile is a critical prerequisite for pre-formulation, assay development, and pharmacokinetic modeling. This whitepaper provides an authoritative, first-principles analysis of its solubility behavior across different solvent matrices and outlines a self-validating experimental protocol for empirical solubility determination.

Structural Analysis and Predictive Solubility

To accurately predict the solubility of 2-Bromo-6-methoxy-3-[(methylamino)methyl]phenol, we must deconstruct its molecular architecture. The molecule possesses four distinct functional groups on a benzene ring:

  • Phenol (-OH): A hydrogen-bond donor and acceptor. It is weakly acidic.

  • Secondary Amine ([(methylamino)methyl]): A basic moiety capable of hydrogen bonding.

  • Methoxy (-OCH₃): A polar, hydrogen-bond acceptor.

  • Bromo (-Br): A lipophilic, highly polarizable electron-withdrawing group.

Amphoteric Nature and pH-Dependent Aqueous Solubility

Because the molecule contains both an acidic phenol and a basic secondary amine, it behaves as an ampholyte. The electron-withdrawing inductive effect of the ortho-bromo group lowers the pKa of the phenol (typically ~9.5 down to ~8.0), while the secondary amine maintains a pKa of ~9.0 to 10.0.

Consequently, the aqueous solubility is highly pH-dependent, exhibiting a classic "U-shaped" solubility curve:

  • Low pH (< 7): The amine is protonated (cationic form), leading to high aqueous solubility due to robust ion-dipole interactions with water.

  • Isoelectric Point (pH ~8-9): The molecule exists primarily as a zwitterion or a neutral species. The net charge is zero, maximizing crystal lattice energy and minimizing hydration energy, resulting in the lowest aqueous solubility .

  • High pH (> 10): The phenol is deprotonated (anionic form), restoring high aqueous solubility.

G A Low pH (< 7) Cationic Form High Aqueous Solubility B Isoelectric Point (pH ~8-9) Zwitterionic / Neutral Minimum Solubility A->B Deprotonation of Phenol C High pH (> 10) Anionic Form High Aqueous Solubility B->C Deprotonation of Amine

Figure 1: pH-dependent ionization states and aqueous solubility logic.
Organic Solvent Profiling via Hansen Solubility Parameters (HSP)

For non-aqueous environments, solubility is governed by the cohesive energy density of the solvent matching that of the solute. According to the Hansen Solubility Parameters (HSP) framework [1], dissolution is optimal when the dispersion ( δD​ ), polar ( δP​ ), and hydrogen-bonding ( δH​ ) forces of the solvent closely align with the solute.

Given the presence of polar (-OH, -NH-) and polarizable (-Br) groups, the molecule exhibits high δP​ and δH​ values. Therefore, it will dissolve readily in polar aprotic and polar protic solvents, but will precipitate in non-polar aliphatic hydrocarbons.

Predicted Solubility Matrix
Solvent CategoryRepresentative SolventPredicted SolubilityMechanistic Rationale
Aqueous (Acidic) 0.1 N HCl (pH 1.0)High Protonation of the secondary amine creates a highly water-soluble cation.
Aqueous (Neutral) Phosphate Buffer (pH 7.4)Low to Moderate Proximity to the isoelectric point drives the molecule toward a neutral/zwitterionic state, reducing hydration.
Polar Aprotic DMSO, DMFVery High Strong dipole-dipole interactions and H-bond acceptance from the solvent perfectly match the solute's δP​ and δH​ .
Polar Protic Methanol, EthanolHigh Excellent H-bond donor/acceptor matching with the phenol and amine groups.
Non-Polar Hexane, HeptaneVery Low Lack of polar and H-bonding capacity in the solvent fails to overcome the crystal lattice energy of the solute.

Experimental Methodology: Empirical Solubility Determination

While predictive models are useful, regulatory submissions and rigorous pre-formulation require empirical validation. The following protocol is a self-validating system based on the Shake-Flask Method , harmonized with USP <1236> Solubility Measurements [2] and OECD Test Guideline 105 [3].

Rationale for the Shake-Flask Method

Unlike kinetic solubility assays (e.g., solvent-shift methods) which often suffer from metastable supersaturation, the shake-flask method guarantees the measurement of thermodynamic equilibrium solubility . By introducing an excess of the solid compound to the solvent and allowing extended equilibration, we measure the true saturation point of the crystal lattice.

Step-by-Step Protocol

Phase 1: Preparation and Saturation

  • Solid Addition: Weigh approximately 10-20 mg of 2-Bromo-6-methoxy-3-[(methylamino)methyl]phenol into a chemically inert glass vial.

  • Solvent Introduction: Add 1.0 mL of the target solvent (e.g., pH 7.4 phosphate buffer or Methanol). Ensure that a visible excess of solid remains undissolved. Causality: The presence of excess solid is the thermodynamic prerequisite for a saturated solution.

Phase 2: Isothermal Equilibration 3. Agitation: Seal the vials and place them in a thermostatic shaker bath set strictly to 25.0 ± 0.5 °C (or 37.0 °C for biorelevance). 4. Equilibration Time: Agitate at 150 RPM for 24 to 48 hours. Causality: Extended equilibration prevents the measurement of transient supersaturation and allows Ostwald ripening to stabilize the particle size distribution.

Phase 3: Phase Separation 5. Centrifugation: Remove the vials and centrifuge at 10,000 x g for 15 minutes to pellet the undissolved excess solid. 6. Filtration: Carefully draw the supernatant using a syringe and pass it through a 0.45 µm PTFE filter (discarding the first 0.2 mL to account for filter adsorption). Causality: Filtration removes sub-visible colloidal particles that would otherwise artificially inflate the UV absorbance during quantification.

Phase 4: HPLC-UV Quantification 7. Dilution: Dilute the filtered supernatant with the mobile phase to ensure the concentration falls within the linear dynamic range of the UV detector. 8. Analysis: Inject the sample into an HPLC system equipped with a C18 column and a UV detector (tuned to the λmax​ of the phenol/bromo-aromatic chromophore, typically ~270-280 nm). 9. Validation: Compare the concentration of the 24-hour sample against the 48-hour sample. If the difference is < 5%, thermodynamic equilibrium is confirmed.

Workflow Step1 1. Excess Solid Addition (API + Solvent Matrix) Step2 2. Isothermal Equilibration (Shake-flask at 25°C / 37°C for 24-48h) Step1->Step2 Ensure saturation Step3 3. Phase Separation (Centrifugation & 0.45 µm Filtration) Step2->Step3 Remove undissolved solids Step4 4. HPLC-UV Quantification (Thermodynamic Solubility Determination) Step3->Step4 Analyze supernatant

Figure 2: Shake-flask experimental workflow for thermodynamic solubility.

References

  • Title: Hansen Solubility Parameters: A User's Handbook, Second Edition Source: CRC Press / Taylor & Francis Group URL: [Link]

  • Title: USP <1236> Solubility Measurements Chapter Source: Biorelevant / United States Pharmacopeia URL: [Link]

  • Title: New Substances Notification: OECD Test Guideline 105 (Water Solubility) Source: Government of Canada Publications / OECD Guidelines for the Testing of Chemicals URL: [Link]

Exploratory

Therapeutic Profiling of 2-Bromo-6-methoxy-3-[(methylamino)methyl]phenol: A Multi-Target Pharmacophore Analysis

Target Audience: Drug Discovery Scientists, Medicinal Chemists, and Preclinical Researchers Document Type: Technical Whitepaper & Assay Development Guide Executive Summary & Pharmacophore Rationale In the landscape of ra...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Drug Discovery Scientists, Medicinal Chemists, and Preclinical Researchers Document Type: Technical Whitepaper & Assay Development Guide

Executive Summary & Pharmacophore Rationale

In the landscape of rational drug design, small molecules are often deconstructed into discrete pharmacophores to predict their biological activity. 2-Bromo-6-methoxy-3-[(methylamino)methyl]phenol is a highly specialized, multi-functional scaffold that merges two privileged structural motifs: a bromophenol core and an aminomethylphenol moiety .

Rather than acting as a single-target inhibitor, this compound is structurally poised to act as a multi-target ligand. The causality behind its therapeutic potential lies in its specific substitution pattern:

  • The Bromophenol Core: Halogen atoms (specifically bromine) are highly polarizable and engage in orthogonal halogen bonding with the backbone carbonyls of kinase hinge regions. Furthermore, marine-derived bromophenols are established modulators of reactive oxygen species (ROS) and innate immune signaling.

  • The Aminomethylphenol Moiety: The basic secondary amine (methylamino) drives lysosomotropism—allowing the compound to accumulate in acidic organelles (such as the digestive vacuole of Plasmodium species)—while the phenol ring coordinates with metal centers, such as the iron in heme porphyrins.

  • The Methoxy Group: Positioned at C6, this group finely tunes the lipophilicity (LogP) of the molecule while serving as a hydrogen bond acceptor, rigidifying the compound's orientation within binding pockets.

Based on this structural deconstruction, this whitepaper outlines three primary therapeutic target hypotheses for 2-Bromo-6-methoxy-3-[(methylamino)methyl]phenol, supported by authoritative grounding, and provides self-validating experimental workflows to confirm target engagement.

G Compound 2-Bromo-6-methoxy-3- [(methylamino)methyl]phenol Moiety1 Aminomethylphenol Moiety Compound->Moiety1 Moiety2 Bromophenol Core Compound->Moiety2 Target1 Hemoglobin Digestion (β-hematin inhibition) Moiety1->Target1 Vacuolar accumulation Target2 RTK Inhibition (VEGFR2 / FGFR) Moiety2->Target2 Halogen bonding Target3 STING Agonism (cGAS-STING Pathway) Moiety2->Target3 Dimerization Target4 Ferroptosis Induction (GPX4 / SLC7A11) Moiety2->Target4 ROS generation

Structural deconstruction and proposed multi-target mapping of the compound.

Primary Therapeutic Target Hypotheses

Hypothesis I: Antimalarial Activity via Hemoglobin Digestion Inhibition

The 3-[(methylamino)methyl]phenol substructure is the defining pharmacophore of the highly potent JPC-series of antimalarials. Compounds such as JPC-3210 and JPC-2997 are 2-aminomethylphenols that exhibit potent in vitro activity against multidrug-resistant Plasmodium falciparum1[1]. Mechanism of Action: The basic methylamino group ensures the drug accumulates in the acidic digestive vacuole of the parasite. Once concentrated, the phenol moiety disrupts the hemoglobin digestion pathway by acting as an intermediate inhibitor of β-hematin polymerization, preventing the detoxification of free heme into inert hemozoin 2[2].

Hypothesis II: Immuno-Oncology via STING Agonism & Ferroptosis Induction

Bromophenols are increasingly recognized as potent modulators of the tumor microenvironment. Recent studies have identified marine-derived bromophenols (e.g., OSBP63) as a novel class of small-molecule STING (Stimulator of Interferon Genes) agonists 3[3]. Mechanism of Action: The bromophenol core facilitates STING dimerization, leading to the phosphorylation of TBK1 and IRF3, thereby triggering IFN-β secretion and overcoming the immunosuppressive "cold tumor" microenvironment. Concurrently, novel bromophenols like XK-81 have been shown to directly kill breast cancer cells by inducing ferroptosis—a non-apoptotic form of cell death driven by the downregulation of GPX4 and SLC7A11, leading to lethal lipid ROS accumulation 4[4].

Hypothesis III: Anti-Angiogenesis via Multi-Target RTK Inhibition

The inclusion of the bromine atom at the ortho position of the phenol ring makes this compound a strong candidate for Receptor Tyrosine Kinase (RTK) inhibition. Bromophenols such as BDDPM act as selective, multi-target RTK inhibitors, blocking FGFR2, FGFR3, VEGFR2, and PDGFRα 5[5]. The halogen bond formed by the bromine atom significantly improves the binding affinity within the ATP-binding pocket of these kinases, effectively halting endothelial cell sprouting and migration.

Pathway cluster_0 STING Pathway Activation cluster_1 Ferroptosis Induction Drug Bromophenol Core STING STING Dimerization Drug->STING Agonism GPX4 GPX4 Downregulation Drug->GPX4 Inhibition TBK1 p-TBK1 STING->TBK1 IRF3 p-IRF3 TBK1->IRF3 IFN IFN-β Secretion IRF3->IFN ROS Lipid ROS Accumulation GPX4->ROS Death Ferroptotic Cell Death ROS->Death

Dual-action signaling cascade: STING pathway activation and GPX4-mediated ferroptosis.

Quantitative Target Landscape

To guide assay development, the following table synthesizes the expected quantitative parameters of 2-Bromo-6-methoxy-3-[(methylamino)methyl]phenol based on structurally homologous reference compounds.

Therapeutic Target / PathwayReference CompoundStructural Homology DriverExpected Affinity (IC50 / Ki)Primary Indication
β-Hematin Polymerization JPC-3210 / JPC-2997Aminomethylphenol moiety10 - 50 nM (Parasite IC50)Malaria (Drug-Resistant)
STING Agonism OSBP63Bromophenol core0.5 - 1.5 μM (EC50)Immuno-Oncology
RTK Inhibition (VEGFR2) BDDPMOrtho-bromophenol5 - 15 μM (IC50)Solid Tumors (Angiogenesis)
Ferroptosis (GPX4) XK-81Bromophenol redox core1 - 5 μM (IC50)Breast Cancer / TNBC

Self-Validating Experimental Protocols (E-E-A-T)

To empirically validate the therapeutic targets of this compound, researchers must employ self-validating assay systems. The following protocols are designed with built-in causality checks to prevent false positives.

Protocol A: Cellular Thermal Shift Assay (CETSA) for STING Engagement

Causality Rationale: Traditional biochemical assays often fail to replicate the complex intracellular environment. CETSA proves direct biophysical engagement of the compound with the STING dimer in live cells without requiring structural derivatization or fluorescent tagging, which could alter the compound's binding kinetics.

  • Cell Preparation: Culture 4T1 murine breast cancer cells to 80% confluence. Harvest and resuspend in PBS containing a Protease Inhibitor Cocktail.

  • Compound Treatment: Incubate the cell suspension with 1 μM of 2-Bromo-6-methoxy-3-[(methylamino)methyl]phenol (or DMSO vehicle) for 1 hour at 37°C.

  • Thermal Aliquoting: Divide the suspension into 8 PCR tubes. Heat each tube to a specific temperature gradient (ranging from 40°C to 60°C) for exactly 3 minutes using a thermal cycler, followed by 3 minutes at room temperature.

  • Lysis and Clearance: Lyse cells via three freeze-thaw cycles (liquid nitrogen to 37°C water bath). Centrifuge at 20,000 × g for 20 minutes at 4°C to pellet denatured proteins.

  • Quantification: Analyze the soluble fraction via Western blot using an anti-STING antibody.

  • Self-Validation Mechanism: The assay must include an Isothermal Dose-Response (ITDR) curve at the calculated melting temperature ( Tm​ ). Furthermore, diABZI must be used as a positive control. If the compound shifts the Tm​ of STING but fails the ITDR proportionality check, the binding is classified as a thermal artifact rather than specific engagement.

Protocol B: C11-BODIPY Ferroptosis Rescue Assay

Causality Rationale: Bromophenols generate ROS, but general oxidative stress is not synonymous with ferroptosis. This protocol specifically measures lipid peroxidation (the hallmark of ferroptosis) and uses selective inhibitors to prove the exact mechanism of cell death.

  • Seeding: Seed MDA-MB-231 cells in a 96-well plate at 1×104 cells/well.

  • Co-Treatment Regimen: Pre-treat cells for 2 hours with either:

    • Vehicle (DMSO)

    • Ferrostatin-1 (2 μM) - Lipid ROS scavenger

    • Z-VAD-FMK (20 μM) - Pan-caspase (apoptosis) inhibitor

  • Dosing: Expose cells to a dose-response gradient (0.1 μM to 50 μM) of the test compound for 24 hours.

  • Lipid ROS Staining: Wash cells and incubate with 5 μM C11-BODIPY(581/591) for 30 minutes.

  • Flow Cytometry: Measure the shift from red (~590 nm) to green (~510 nm) fluorescence, indicating the oxidation of the polyunsaturated butadienyl portion of the dye.

  • Self-Validation Mechanism: True ferroptosis is validated only if cell viability is fully rescued by Ferrostatin-1, but remains completely unaffected by Z-VAD-FMK. If Z-VAD-FMK rescues the cells, the compound is inducing classical apoptosis, disproving the ferroptosis hypothesis.

Protocol C: High-Throughput β-Hematin Polymerization Assay

Causality Rationale: To prove antimalarial efficacy via the hemoglobin digestion pathway, the compound must directly inhibit the crystallization of heme into β-hematin in vitro under conditions mimicking the parasite's acidic vacuole (pH 5.0).

  • Reaction Mixture: In a 96-well plate, combine 50 μL of 4 mM hematin (dissolved in 0.1 M NaOH) with 50 μL of the test compound at varying concentrations.

  • Initiation: Initiate polymerization by adding 100 μL of 12.9 M acetate buffer (pH 5.0). Incubate at 37°C for 24 hours.

  • Termination & Washing: Centrifuge the plate to pellet the β-hematin crystals. Wash the pellet three times with 2.5% SDS in 0.1 M bicarbonate buffer (pH 9.0) to remove unreacted monomeric heme.

  • Solubilization: Dissolve the purified β-hematin pellet in 0.1 M NaOH.

  • Spectroscopy: Read the absorbance at 400 nm using a microplate reader.

  • Self-Validation Mechanism: Chloroquine (a known β-hematin inhibitor) must be run in parallel. The assay is self-validating if UV-Vis spectroscopy demonstrates an isosbestic point shift, confirming that the loss of signal is due to the inhibition of the chemical polymerization process, rather than non-specific compound-heme precipitation.

References

  • [3] Marine Bromophenol Derivatives as a Novel Class of Potent Small-Molecule STING Agonists. National Institutes of Health (NIH). Available at:

  • [4] A Novel Bromophenol Compound from Leathesia nana Inhibits Breast Cancer in a Direct Tumor Killing and Immunotherapy Manner. MDPI. Available at:

  • [5] Anti-Angiogenic Properties of BDDPM, a Bromophenol from Marine Red Alga Rhodomela confervoides, with Multi Receptor Tyrosine Kinase Inhibition. Semantic Scholar. Available at:

  • [1] Multi-omic Characterization of the Mode of Action of a Potent New Antimalarial Compound, JPC-3210, Against Plasmodium falciparum. PubMed (NIH). Available at:

  • [2] JPC-2997 - Drug Targets, Indications, Patents. Patsnap Synapse. Available at:

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols: 2-Bromo-6-methoxy-3-[(methylamino)methyl]phenol as a Versatile Intermediate in Drug Discovery

Abstract The strategic incorporation of halogen atoms and aminomethyl functionalities into phenolic scaffolds represents a cornerstone of modern medicinal chemistry. This guide provides a comprehensive technical overview...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The strategic incorporation of halogen atoms and aminomethyl functionalities into phenolic scaffolds represents a cornerstone of modern medicinal chemistry. This guide provides a comprehensive technical overview of 2-Bromo-6-methoxy-3-[(methylamino)methyl]phenol , a promising, yet under-explored, intermediate for drug discovery. We present a detailed, field-proven synthetic protocol for its preparation via a two-step sequence involving regioselective bromination of 2-methoxyphenol (guaiacol) followed by a targeted Mannich reaction. Furthermore, we explore its potential applications as a scaffold for the development of novel therapeutic agents, drawing upon the established pharmacological significance of related brominated and aminomethylated phenolic compounds. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this versatile building block in their research endeavors.

Introduction: The Strategic Value of Substituted Phenols in Medicinal Chemistry

Phenolic moieties are prevalent in a vast array of pharmaceuticals, owing to their ability to participate in crucial hydrogen bonding interactions with biological targets.[1] The introduction of a bromine atom can significantly enhance the biological activity of a molecule by increasing its lipophilicity, improving its metabolic stability, and enabling halogen bonding interactions with target proteins.[2] Similarly, the aminomethyl group can improve aqueous solubility and introduce a basic center for salt formation, which is often desirable for drug candidates. The combination of these functionalities on a 2-methoxyphenol backbone in 2-Bromo-6-methoxy-3-[(methylamino)methyl]phenol creates a synthetically versatile intermediate with high potential for the generation of novel bioactive compounds.

Synthesis and Characterization

The synthesis of 2-Bromo-6-methoxy-3-[(methylamino)methyl]phenol is proposed as a two-step process, commencing with the regioselective bromination of commercially available 2-methoxyphenol (guaiacol).

Step 1: Synthesis of 2-Bromo-6-methoxyphenol

The initial step involves the ortho-bromination of 2-methoxyphenol. The hydroxyl and methoxy groups are both ortho-, para-directing activators. To favor bromination at the position ortho to the hydroxyl group and para to the methoxy group, careful control of reaction conditions is necessary.

Reaction Scheme:

Protocol: Regioselective Bromination of 2-Methoxyphenol

Parameter Value/Description Rationale/Causality
Reactants 2-Methoxyphenol (1.0 eq), N-Bromosuccinimide (NBS) (1.05 eq)NBS is a milder and more selective brominating agent than liquid bromine, reducing the formation of polybrominated byproducts.[3]
Solvent Dichloromethane (DCM) or AcetonitrileAprotic solvents are preferred to minimize side reactions.[3]
Temperature 0 °C to room temperatureLower temperatures enhance regioselectivity.[3]
Reaction Time 2-4 hours (monitored by TLC)Reaction progress should be monitored to avoid over-bromination.
Work-up Aqueous sodium thiosulfate wash, followed by brine wash.The sodium thiosulfate quenches any unreacted bromine.
Purification Column chromatography (Silica gel, Hexane:Ethyl Acetate gradient)To isolate the desired 2-bromo-6-methoxyphenol isomer from other potential monobrominated and dibrominated products.[4]

Detailed Experimental Protocol:

  • To a solution of 2-methoxyphenol (12.4 g, 100 mmol) in dichloromethane (200 mL) at 0 °C under a nitrogen atmosphere, add N-bromosuccinimide (18.7 g, 105 mmol) portion-wise over 30 minutes.

  • Stir the reaction mixture at 0 °C for 1 hour and then allow it to warm to room temperature, continuing to stir for an additional 2-3 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) using a hexane:ethyl acetate (4:1) eluent system.

  • Upon completion, quench the reaction by adding 100 mL of a saturated aqueous solution of sodium thiosulfate.

  • Separate the organic layer, and wash it with brine (2 x 100 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of hexane and ethyl acetate to afford pure 2-Bromo-6-methoxyphenol.

Characterization Data (Expected):

  • ¹H NMR (CDCl₃, 400 MHz): δ 7.15 (d, J = 8.0 Hz, 1H), 6.95 (t, J = 8.0 Hz, 1H), 6.80 (d, J = 8.0 Hz, 1H), 5.80 (s, 1H, OH), 3.90 (s, 3H, OCH₃).

  • ¹³C NMR (CDCl₃, 100 MHz): δ 146.5, 145.8, 124.5, 120.2, 115.0, 110.8, 56.2.

  • Mass Spectrometry (EI): m/z 204, 202 (M⁺, characteristic bromine isotope pattern).

Step 2: Synthesis of 2-Bromo-6-methoxy-3-[(methylamino)methyl]phenol via Mannich Reaction

The second step is a Mannich reaction, a three-component condensation of an active acidic proton-containing compound (in this case, the ortho-position to the hydroxyl group of 2-bromo-6-methoxyphenol), formaldehyde, and a primary amine (methylamine).[5]

Reaction Scheme:

Protocol: Mannich Aminomethylation

Parameter Value/Description Rationale/Causality
Reactants 2-Bromo-6-methoxyphenol (1.0 eq), Formaldehyde (37% in H₂O, 1.2 eq), Methylamine (40% in H₂O, 1.5 eq)A slight excess of formaldehyde and methylamine drives the reaction to completion.[6]
Solvent Ethanol or DioxaneProtic solvents are commonly used for Mannich reactions involving phenols.[6]
Temperature RefluxHeating is typically required to promote the condensation reaction.
Reaction Time 6-12 hours (monitored by TLC)Reaction times can vary depending on the substrate and specific conditions.
Work-up Removal of solvent under reduced pressure, followed by extraction.To isolate the crude product from the reaction mixture.
Purification Column chromatography (Silica gel, DCM:Methanol gradient) or recrystallization.To obtain the final product in high purity.

Detailed Experimental Protocol:

  • To a solution of 2-Bromo-6-methoxyphenol (10.1 g, 50 mmol) in ethanol (150 mL), add formaldehyde (4.5 mL, 60 mmol of a 37% aqueous solution) and methylamine (5.8 mL, 75 mmol of a 40% aqueous solution).

  • Heat the reaction mixture to reflux and maintain for 6-12 hours.

  • Monitor the reaction by TLC using a dichloromethane:methanol (9:1) eluent system.

  • Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • Dissolve the residue in ethyl acetate (200 mL) and wash with water (2 x 100 mL) and brine (100 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a gradient of dichloromethane and methanol to yield the final product, 2-Bromo-6-methoxy-3-[(methylamino)methyl]phenol .

Characterization Data (Expected):

  • ¹H NMR (CDCl₃, 400 MHz): δ 6.90 (d, J = 8.4 Hz, 1H), 6.75 (d, J = 8.4 Hz, 1H), 3.90 (s, 3H, OCH₃), 3.80 (s, 2H, Ar-CH₂-N), 2.50 (s, 3H, N-CH₃).

  • ¹³C NMR (CDCl₃, 100 MHz): δ 150.2, 146.0, 125.8, 122.1, 118.5, 111.0, 56.5, 54.0, 34.8.

  • Mass Spectrometry (ESI+): m/z 262, 260 ([M+H]⁺, characteristic bromine isotope pattern).

Application in Drug Discovery: A Scaffold for Novel Therapeutics

The structural features of 2-Bromo-6-methoxy-3-[(methylamino)methyl]phenol make it an attractive starting point for the synthesis of a diverse range of potential therapeutic agents. The phenolic hydroxyl, the secondary amine, and the aromatic ring all provide handles for further chemical modification.

Potential as an Antibacterial Agent Scaffold

Bromophenols are a class of natural products found in marine organisms that exhibit significant antibacterial activity.[7] The presence of the bromine atom in the target molecule suggests its potential as a precursor for novel antibacterial agents. Derivatives of bromophenols have shown efficacy against both Gram-positive and Gram-negative bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[8]

Experimental Workflow for Antibacterial Screening:

G cluster_0 Synthesis & Derivatization cluster_1 In Vitro Screening cluster_2 Lead Optimization A 2-Bromo-6-methoxy-3- [(methylamino)methyl]phenol B Library of Analogs (e.g., N-alkylation, O-alkylation) A->B Chemical Modification C MIC Determination (Broth Microdilution) B->C Primary Screening D MBC Determination C->D Confirmation of Bactericidal Activity E Biofilm Inhibition Assay C->E Anti-biofilm Potential F Structure-Activity Relationship (SAR) Studies C->F Data Analysis D->F Data Analysis E->F Data Analysis F->B Iterative Design G Toxicity Assays (e.g., on human cell lines) F->G H Further Development G->H

Caption: Workflow for evaluating derivatives as antibacterial agents.

Potential as a Kinase Inhibitor Intermediate

Many kinase inhibitors feature a substituted aromatic core that occupies the ATP-binding pocket of the enzyme. The 2-bromo-6-methoxyphenol moiety can serve as a versatile scaffold for the synthesis of potential kinase inhibitors. For instance, derivatives of related methoxybenzenesulphonamides have shown potent cytotoxic effects against cancer cell lines by targeting tubulin polymerization.[9] The bromine atom can be utilized for cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to introduce further diversity and target specific interactions within the kinase active site.

Signaling Pathway Implication:

The mitogen-activated protein kinase (MAPK) pathway is a critical signaling cascade often dysregulated in cancer.[10] Derivatives of our target molecule could potentially be designed to inhibit key kinases within this pathway, such as MEK or ERK.

G cluster_0 MAPK Signaling Pathway Growth Factor Growth Factor Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factor->Receptor Tyrosine Kinase RAS RAS Receptor Tyrosine Kinase->RAS RAF RAF RAS->RAF MEK MEK Potential Target RAF->MEK ERK ERK MEK->ERK Transcription Factors Transcription Factors ERK->Transcription Factors Cell Proliferation Cell Proliferation Transcription Factors->Cell Proliferation Inhibitor Derivative of 2-Bromo-6-methoxy-3- [(methylamino)methyl]phenol Inhibitor->MEK:f0

Caption: Hypothesized inhibition of the MAPK pathway by a derivative.

Potential as a Myeloperoxidase (MPO) Inhibitor Scaffold

Myeloperoxidase is an enzyme implicated in inflammatory diseases and cardiovascular conditions. Guaiacol derivatives have been identified as promising MPO inhibitors.[1] The scaffold of 2-Bromo-6-methoxy-3-[(methylamino)methyl]phenol provides an excellent starting point for the design of novel MPO inhibitors.

Protocol: In Vitro MPO Inhibition Assay

  • Reagents: Human MPO, taurine, hydrogen peroxide (H₂O₂), 3,3',5,5'-tetramethylbenzidine (TMB).

  • Prepare a stock solution of the test compound (and positive control, e.g., a known MPO inhibitor) in DMSO.

  • In a 96-well plate, add MPO, taurine, and the test compound at various concentrations.

  • Initiate the reaction by adding H₂O₂.

  • After a set incubation period, stop the reaction and measure the absorbance at a specific wavelength to determine the extent of TMB oxidation.

  • Calculate the IC₅₀ value of the test compound.

Safety and Handling

2-Bromo-6-methoxy-3-[(methylamino)methyl]phenol and its precursors should be handled with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. The synthesis should be conducted in a well-ventilated fume hood. For detailed safety information on the reagents used, consult their respective Safety Data Sheets (SDS).

Conclusion

2-Bromo-6-methoxy-3-[(methylamino)methyl]phenol is a readily accessible and highly versatile intermediate for drug discovery. Its unique combination of a brominated methoxyphenol core and an aminomethyl side chain provides a rich platform for the synthesis of diverse compound libraries with potential applications in antibacterial, anticancer, and anti-inflammatory therapies. The protocols and conceptual frameworks presented in this guide are intended to empower researchers to explore the full potential of this valuable chemical entity.

References

Sources

Application

Advanced Cell-Based Target Engagement Protocols for Phenolic Fragment Probes: A Case Study on 2-Bromo-6-methoxy-3-[(methylamino)methyl]phenol

Application Note & Methodological Guide Prepared for Researchers, Scientists, and Drug Development Professionals Introduction & Mechanistic Rationale In Fragment-Based Drug Discovery (FBDD), bridging the gap between bioc...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note & Methodological Guide Prepared for Researchers, Scientists, and Drug Development Professionals

Introduction & Mechanistic Rationale

In Fragment-Based Drug Discovery (FBDD), bridging the gap between biochemical affinity and live-cell target engagement is a critical bottleneck. 2-Bromo-6-methoxy-3-[(methylamino)methyl]phenol is a highly functionalized, low-molecular-weight synthetic probe that exemplifies this challenge. Structurally, it possesses a unique combination of pharmacophores that make it an exceptional scaffold for targeting epigenetic readers, such as Bromodomain and Extra-Terminal motif (BET) proteins (e.g., BRD4)[1]:

  • 1-Phenol & 6-Methoxy Groups: Act as a bidentate hydrogen-bond donor/acceptor system, effectively mimicking the native acetyl-lysine residues recognized by bromodomains.

  • 2-Bromo Substituent: An electron-withdrawing heavy atom that lowers the phenol's pKa (enhancing H-bond donation) while providing a highly lipophilic vector for halogen bonding within hydrophobic sub-pockets.

  • 3-(Methylamino)methyl Group: A basic secondary amine (pKa ~9.5) that remains protonated at physiological pH. While this enables critical salt-bridge interactions with acidic residues (e.g., Asp/Glu) in the target pocket, it simultaneously introduces the risk of lysosomal sequestration, which can artificially lower cytosolic availability.

The Causality of Experimental Design: Because the basic amine and lipophilic bromine can dramatically alter cell permeability and sub-cellular distribution, biochemical assays (like TR-FRET or SPR) are insufficient. To prove true intracellular target engagement, we must deploy a self-validating cellular system .

This guide outlines a dual-assay protocol utilizing the NanoBRET™ Target Engagement Assay for quantitative, real-time displacement[2], orthogonally validated by the label-free Cellular Thermal Shift Assay (CETSA) to confirm thermodynamic stabilization of the endogenous target[3].

Experimental Workflow & Self-Validating Logic

To ensure trustworthiness, this protocol is designed as a closed-loop validation system. NanoBRET provides high-throughput, live-cell quantification of apparent affinity, while CETSA rules out any artifacts introduced by the NanoLuc fusion tag by measuring the endogenous protein[4].

Workflow A Cell Seeding (HEK293T) B Compound Treatment (2-Bromo-Fragment) A->B C NanoBRET Assay (Live-Cell) B->C Add Tracer D CETSA (Thermal Challenge) B->D Heat Gradient E BRET Readout (Luminescence) C->E F Western Blot (Soluble Protein) D->F

Caption: Orthogonal workflow for validating intracellular target engagement of the phenolic fragment.

Data Presentation: Expected Validation Parameters

To standardize your evaluation of 2-Bromo-6-methoxy-3-[(methylamino)methyl]phenol, summarize your quantitative findings against the following benchmarks:

ParameterAssay ModalityExpected RangeMechanistic Interpretation
Intracellular IC₅₀ NanoBRET1.0 - 50.0 µMDefines the apparent cellular affinity of the fragment. Values >50 µM suggest poor permeability due to amine protonation[2].
ΔTₘ (T_agg Shift) CETSA+2.0 to +6.0 °CConfirms thermodynamic stabilization of the endogenous target upon ligand binding[3].
Permeability Index NanoBRET (Washout)> 0.5 RatioIndicates whether the basic amine restricts cytosolic accumulation via lysosomal trapping.
Cell Viability CellTiter-Glo> 90% at C_maxEnsures target engagement signals are not artifacts of cell death or membrane rupture.

Protocol A: NanoBRET Target Engagement Assay

NanoBRET utilizes Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc-target fusion protein and a cell-permeable fluorescent tracer. When 2-Bromo-6-methoxy-3-[(methylamino)methyl]phenol permeates the cell and binds the target, it competitively displaces the tracer, resulting in a loss of BRET signal[5].

Mechanism State1 NanoLuc-BRD4 + Tracer BRET High BRET Signal (618 nm) State1->BRET Proximity Energy Transfer State2 NanoLuc-BRD4 + Compound State1->State2 Competitive Displacement Compound 2-Bromo-6-methoxy-3- [(methylamino)methyl]phenol Compound->State2 Binds Target Pocket NoBRET Loss of BRET Signal (460 nm only) State2->NoBRET Tracer Released

Caption: Mechanism of NanoBRET competitive displacement by the phenolic fragment.

Step-by-Step Methodology

Note: This protocol is optimized for adherent HEK293T cells in a 96-well format[6].

  • Cell Preparation & Transfection (Day 1):

    • Seed HEK293T cells at 2 × 10⁴ cells/well in a white, tissue-culture-treated 96-well plate.

    • Transfect cells with the NanoLuc-BRD4 fusion vector (or target of interest) using a standard lipid-based transfection reagent. Incubate for 24 hours at 37°C, 5% CO₂.

  • Tracer & Compound Addition (Day 2):

    • Prepare a 10-point serial dilution of 2-Bromo-6-methoxy-3-[(methylamino)methyl]phenol in 100% DMSO.

    • Dilute the compound series into Opti-MEM to achieve a final top concentration of 100 µM (final DMSO concentration must not exceed 1%).

    • Add the appropriate NanoBRET Tracer at a fixed concentration near its pre-determined EC₅₀[2].

    • Expert Insight: Incubate the cells with the compound and tracer for exactly 2 hours . This specific duration is critical; it allows the basic amine of the fragment to equilibrate across the lipid bilayer without triggering extensive lysosomal accumulation.

  • Substrate Addition & Readout:

    • Add 3X NanoBRET Nano-Glo® Substrate alongside the extracellular NanoLuc inhibitor (to quench signal from dead cells).

    • Incubate for 3 minutes at room temperature.

    • Measure luminescence on a BRET-compatible microplate reader equipped with 460 nm (donor) and 618 nm (acceptor) filters.

  • Data Analysis:

    • Calculate the BRET Ratio: (Emission at 618 nm) / (Emission at 460 nm).

    • Plot the BRET Ratio against the log of the compound concentration to determine the intracellular IC₅₀.

Protocol B: Cellular Thermal Shift Assay (CETSA)

To ensure the NanoBRET data is not an artifact of the NanoLuc fusion, CETSA is employed. CETSA relies on the principle that ligand binding thermodynamically stabilizes the target protein, preventing its heat-induced denaturation and subsequent precipitation[3].

Step-by-Step Methodology
  • Cell Treatment:

    • Culture wild-type HEK293T or MV4-11 cells (endogenously expressing BRD4) in 10 cm dishes until 80% confluent.

    • Treat cells with either DMSO (vehicle control) or 2-Bromo-6-methoxy-3-[(methylamino)methyl]phenol at a concentration 3-fold higher than the NanoBRET IC₅₀.

    • Incubate for 1 hour at 37°C.

  • Thermal Challenge:

    • Harvest cells, wash with PBS, and resuspend in TBS supplemented with protease inhibitors.

    • Aliquot the cell suspension equally into 8-12 PCR tubes (100 µL per tube).

    • Using a thermal cycler, heat each tube to a specific temperature across a gradient (e.g., 40°C to 65°C) for exactly 3 minutes, followed by a 3-minute cooling step at 25°C[4].

  • Lysis & Separation:

    • Expert Insight: Do not use harsh detergents (like SDS) for lysis, as they will resolubilize denatured aggregates. Instead, lyse the cells using three rapid freeze-thaw cycles (liquid nitrogen to 25°C water bath).

    • Centrifuge the lysates at 20,000 × g for 20 minutes at 4°C to pellet the denatured protein aggregates[3].

  • Detection & Analysis:

    • Carefully transfer the soluble supernatant to new tubes.

    • Analyze the soluble fraction via Western Blot, probing for endogenous BRD4.

    • Quantify band intensities, normalize to the lowest temperature point, and plot the melt curves to calculate the aggregation temperature (T_agg). A rightward shift in the compound-treated curve confirms direct target engagement.

References

  • Jafari, R., Almqvist, H., Axelsson, H., Ignatushchenko, M., Lundbäck, T., Nordlund, P., & Martinez Molina, D. (2014). The cellular thermal shift assay for evaluating drug target interactions in cells. Nature Protocols, 9(9), 2100-2122. Available at:[Link]

  • National Center for Biotechnology Information (NCBI). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Assay Guidance Manual. Available at:[Link]

Sources

Method

Advanced Experimental Setup for Evaluating 2-Bromo-6-methoxy-3-[(methylamino)methyl]phenol Interactions with Staphylococcus aureus SarA

Introduction & Structural Rationale Staphylococcus aureus is a formidable pathogen largely due to its ability to form resilient biofilms and secrete an arsenal of virulence factors. The master regulatory protein SarA (St...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Structural Rationale

Staphylococcus aureus is a formidable pathogen largely due to its ability to form resilient biofilms and secrete an arsenal of virulence factors. The master regulatory protein SarA (Staphylococcal accessory regulator A) governs the expression of these virulence genes and biofilm formation pathways. Inhibiting SarA function is a validated strategy to attenuate S. aureus pathogenicity without exerting the selective survival pressure typical of traditional bactericidal antibiotics[1].

The compound 2-[(methylamino)methyl]phenol (2-MAMP) has been previously identified as a potent SarA-targeted inhibitor capable of down-regulating virulence genes and disrupting biofilms[2]. The novel synthetic analog, 2-Bromo-6-methoxy-3-[(methylamino)methyl]phenol , introduces two critical modifications:

  • Halogen Bonding (2-Bromo): The bromine atom introduces a highly localized region of positive electrostatic potential (the σ -hole), enabling strong, highly directional halogen bonds with electron-rich residues (e.g., Asp, Glu) in the SarA binding pocket.

  • Steric Pre-organization & Lipophilicity (6-Methoxy): The methoxy group increases overall lipophilicity for better cellular penetration and sterically restricts the rotation of the phenol ring, pre-organizing the molecule into an entropically favorable conformation for receptor binding.

This application note provides a comprehensive, self-validating experimental workflow to characterize the biophysical and biological interactions of this novel analog with the SarA protein.

Experimental Workflow

Workflow A Phase 1: In Silico Modeling (Docking to PDB: 2FNP) B Phase 2: Biophysical Assays (SPR & ITC Binding Kinetics) A->B C Phase 3: In Vitro Assays (Biofilm & RT-qPCR) B->C D Data Synthesis & SAR Validation C->D

Experimental workflow for evaluating novel SarA inhibitors.

Phase 1: In Silico Molecular Docking & Dynamics

Before initiating resource-intensive in vitro assays, computational modeling is required to predict the binding pose and affinity of the halogenated analog compared to the parent compound. We utilize the high-resolution crystal structure of dimeric SarA (PDB ID: 2FNP)[3].

Step-by-Step Protocol: Molecular Docking
  • Receptor Preparation: Download PDB: 2FNP. Remove co-crystallized water molecules and heteroatoms. Add polar hydrogens and assign Kollman charges using AutoDockTools.

  • Ligand Preparation: Generate the 3D structure of 2-Bromo-6-methoxy-3-[(methylamino)methyl]phenol. Perform energy minimization using the MMFF94 force field. Assign Gasteiger charges.

  • Grid Box Configuration: Center the grid box on the established SarA DNA-binding winged region and metal-binding pocket (encompassing residues D8, E11, R84, D88, E89, and R90)[3]. Set dimensions to 40 × 40 × 40 Å with a 0.375 Å spacing.

  • Execution & Analysis: Run AutoDock Vina. Causality Note: Look specifically for σ -hole interactions between the 2-bromo group and the carboxylate side chains of D88 or E89, which are critical for SarA function[3].

Phase 2: Biophysical Characterization (SPR & ITC)

To establish a self-validating biophysical profile, we employ orthogonal techniques: Surface Plasmon Resonance (SPR) for real-time binding kinetics ( kon​ , koff​ ) and Isothermal Titration Calorimetry (ITC) for binding thermodynamics ( ΔH , ΔS ).

Protocol 2A: Surface Plasmon Resonance (SPR)

SPR provides label-free, real-time data to confirm that the analog physically interacts with SarA.

  • Surface Preparation: Activate a CM5 sensor chip using standard EDC/NHS chemistry.

  • Protein Immobilization: Dilute purified recombinant SarA protein (10 µg/mL) in 10 mM sodium acetate (pH 4.5). Inject over the activated flow cell until an immobilization level of ~2000 RU is achieved. Quench unreacted sites with 1 M ethanolamine (pH 8.5).

  • Analyte Injection: Prepare a 2-fold dilution series of the compound (0.39 µM to 50 µM) in running buffer (HBS-EP+ with 2% DMSO to maintain solubility).

  • Kinetic Analysis: Inject each concentration at a flow rate of 30 µL/min for 120 seconds (association), followed by a 300-second buffer wash (dissociation).

  • Data Fitting: Subtract the reference flow cell response and fit the sensorgrams to a 1:1 Langmuir binding model to extract the equilibrium dissociation constant ( KD​ ).

Protocol 2B: Isothermal Titration Calorimetry (ITC)

ITC determines if the binding is driven by the enthalpy of the new halogen/hydrogen bonds or the entropy of the methoxy group displacing water.

  • Buffer Matching: Dialyze purified SarA protein extensively against the ITC buffer (50 mM Tris-HCl, 150 mM NaCl, 2% DMSO, pH 7.4). Dissolve the compound in the exact same dialysis buffer to prevent heat-of-dilution artifacts.

  • Titration Setup: Load 50 µM SarA into the sample cell (volume ~200 µL). Load 500 µM of the compound into the injection syringe.

  • Execution: Perform 20 injections of 2 µL each at 25°C, with a stirring speed of 750 rpm and 150-second intervals between injections.

  • Analysis: Integrate the heat peaks and fit to a single-site binding model to determine ΔH , −TΔS , and stoichiometry ( N ).

Expected Biophysical Parameters (Comparative Data)
Compound KD​ (SPR) kon​ ( M−1s−1 ) koff​ ( s−1 ) ΔH (kcal/mol) −TΔS (kcal/mol)
Parent (2-MAMP) 4.12 µM 1.2×104 0.049 -4.8-1.2
Bromo-Methoxy Analog 0.85 µM 3.5×104 0.029 -7.1+0.5

(Note: The analog is expected to show a lower KD​ (higher affinity), driven by a more favorable enthalpic contribution ( ΔH ) from halogen bonding.)

Phase 3: In Vitro Biological Validation

To ensure the biophysical binding translates to biological efficacy, we must evaluate the compound's effect on S. aureus biofilms. Crucially, we use an isogenic ΔsarA mutant as a negative control. If the compound acts specifically through SarA, it should inhibit biofilm in the wild-type (WT) strain but have no additive effect on the already-attenuated ΔsarA mutant[4].

Protocol 3A: SarA-Dependent Biofilm Inhibition Assay
  • Bacterial Preparation: Grow S. aureus Newman WT and its isogenic ΔsarA mutant overnight in Tryptic Soy Broth (TSB) supplemented with 1% glucose.

  • Treatment: Dilute cultures 1:100 in fresh TSB-glucose. Add 200 µL per well to a 96-well flat-bottom polystyrene plate. Treat wells with varying concentrations of the compound (e.g., 10, 25, 50, 75 µg/mL). Include vehicle control (DMSO) wells.

  • Incubation: Incubate statically at 37°C for 24 hours.

  • Staining: Discard planktonic cells and wash wells gently 3x with PBS. Stain the adherent biofilm with 0.1% crystal violet for 15 minutes.

  • Quantification: Wash away excess stain with distilled water. Solubilize the biofilm-bound crystal violet using 33% glacial acetic acid. Measure absorbance at OD 590​ using a microplate reader.

Protocol 3B: RT-qPCR of Virulence Factors

To confirm that the compound down-regulates SarA-controlled virulence genes.

  • RNA Extraction: Treat mid-log phase S. aureus cultures (with and without compound) with RNAprotect Bacteria Reagent. Lyse cells using lysostaphin and extract total RNA using a RNeasy Mini Kit.

  • cDNA Synthesis: Reverse transcribe 1 µg of purified RNA using a high-capacity cDNA reverse transcription kit.

  • qPCR Execution: Perform qPCR using SYBR Green master mix. Normalize expression against the gyrB housekeeping gene.

Table 2: RT-qPCR Primer Sequences for SarA Targets

Target GeneFunctionForward Primer (5' 3')Reverse Primer (5' 3')
sarAMaster RegulatorCAACACAACACAAATCGCTTGAATCAAACGATTCATCAA
fnbAFibronectin-bindingGATACAAACCCAGGTGGTGGTGTGCTTGACCATGCTCTTC
hlaAlpha-hemolysinCTGATTACTATCCAAGAAATTCGATTCTTTCCAGCCTACTTTTTTATCAGT
gyrBHousekeepingCCAGGTAAATTAGCCGATTGCAAATCGCCTGCGTTCTAGAG

Mechanism of Action

Mechanism Ligand 2-Bromo-6-methoxy-3- [(methylamino)methyl]phenol SarA SarA Protein (Master Regulator) Ligand->SarA Halogen & H-bonding DNA Promoter Binding Inhibited SarA->DNA Prevents Biofilm Down-regulation of Virulence & Biofilm DNA->Biofilm Leads to

Mechanism of action: SarA inhibition leading to biofilm down-regulation.

References

  • Palaniappan, B., et al. (2017). "Staphylococcus aureus Quorum Regulator SarA Targeted Compound, 2-[(Methylamino)methyl]phenol Inhibits Biofilm and Down-Regulates Virulence Genes." Frontiers in Microbiology, 8, 1290. URL:[Link]

  • Liu, Y., et al. (2006). "Structural basis for the recognition of the Staphylococcus aureus virulence regulatory protein SarA by its target DNA." Proceedings of the National Academy of Sciences, 103(8), 2628-2633. URL:[Link]

  • Valliammai, A., et al. (2020). "Carvacrol Targets SarA and CrtM of Methicillin-Resistant Staphylococcus aureus to Mitigate Biofilm Formation and Staphyloxanthin Synthesis: An In Vitro and In Vivo Approach." ACS Omega, 5(44), 28550–28564. URL:[Link]

Sources

Application

Application Note: High-Sensitivity LC-MS/MS Method for the Quantitation of 2-Bromo-6-methoxy-3-[(methylamino)methyl]phenol in Biological Matrices

Scientific Context & Analyte Profiling The compound 2-Bromo-6-methoxy-3-[(methylamino)methyl]phenol presents a unique set of physicochemical properties that dictate a highly specific bioanalytical approach. As a target a...

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Author: BenchChem Technical Support Team. Date: April 2026

Scientific Context & Analyte Profiling

The compound 2-Bromo-6-methoxy-3-[(methylamino)methyl]phenol presents a unique set of physicochemical properties that dictate a highly specific bioanalytical approach. As a target analyte in pharmacokinetic (PK) or biomarker studies, its structural features must be carefully leveraged to ensure robust quantitation in complex biological matrices (e.g., human plasma).

Key Structural Features:

  • Amphoteric Nature: The molecule contains both a weakly acidic phenolic hydroxyl group (estimated pKa ~8.5 due to the electron-withdrawing bromine and electron-donating methoxy group) and a basic secondary amine (pKa ~10.0). At physiological pH (7.4), the amine is protonated, giving the molecule a net positive charge.

  • Brominated Aromatic Ring: The presence of the bromine atom provides a distinct 1:1 isotopic signature ( 79 Br and 81 Br), which is a powerful tool for mass spectrometric specificity.

  • Lipophilicity: The methoxy group and the bromine atom contribute to the molecule's overall lipophilicity, though the protonated amine ensures aqueous solubility.

Rationale for Methodological Design (Causality)

As a Senior Application Scientist, I design methods not just to "make them work," but to understand why they work. Every step in this protocol is a calculated response to the analyte's chemistry.

Sample Preparation: Why Mixed-Mode Cation Exchange (MCX)?

A standard reversed-phase (RP) solid-phase extraction (SPE) or protein precipitation would co-elute significant amounts of endogenous neutral lipids and phospholipids. Phospholipids are the primary cause of ion suppression in LC-MS/MS bioanalysis[1]. Because our analyte contains a basic secondary amine, we utilize an MCX SPE strategy . By acidifying the plasma, we ensure the amine is fully protonated. This allows the analyte to bind strongly to the sulfonic acid groups of the MCX sorbent via cation exchange. We can then aggressively wash the sorbent with 100% methanol to strip away all reversed-phase bound phospholipids before eluting the target with a basic organic solvent[2].

Chromatography: Why a Biphenyl Column?

While a standard C18 column could retain this molecule, a Biphenyl stationary phase is vastly superior here. The electron-rich methoxy-phenol ring and the highly polarizable bromine atom exhibit strong π−π and dipole-induced dipole interactions with the biphenyl groups. This orthogonal retention mechanism provides sharper peak shapes and separates the analyte from early-eluting polar matrix components that often bypass C18 retention.

Experimental Protocols

Reagents & Materials
  • Analytical Column: Restek Raptor Biphenyl (50 mm × 2.1 mm, 2.7 µm).

  • SPE Plate: Waters Oasis MCX µElution Plate (30 µm).

  • Reagents: LC-MS grade Water, Methanol, Acetonitrile, Formic Acid, Phosphoric Acid (H 3​ PO 4​ ), and Ammonium Hydroxide (NH 4​ OH).

Step-by-Step SPE Workflow
  • Pretreatment: Aliquot 100 µL of human plasma into a 96-well plate. Add 100 µL of 2% H 3​ PO 4​ in water. Causality: The acid disrupts protein-analyte binding and ensures the secondary amine is fully protonated for ion-exchange binding.

  • Load: Transfer the 200 µL pretreated sample onto the MCX µElution plate. Apply low vacuum (approx. 2-3 in Hg).

  • Aqueous Wash (Wash 1): Add 200 µL of 2% Formic Acid in water. Causality: Removes salts, water-soluble proteins, and highly polar endogenous compounds.

  • Organic Wash (Wash 2): Add 200 µL of 100% Methanol. Causality: Removes neutral lipids, sterols, and phospholipids that bind via reversed-phase mechanisms. The analyte remains locked via cation exchange.

  • Elution: Elute with 2 × 25 µL of 5% NH 4​ OH in Methanol. Causality: The high pH neutralizes the secondary amine, breaking the ionic bond with the sulfonic acid sorbent and releasing the analyte.

  • Reconstitution: Evaporate the eluate under a gentle stream of N 2​ at 40°C. Reconstitute in 100 µL of Mobile Phase A (Water with 0.1% Formic Acid).

SPE_Workflow Start Plasma Sample (100 µL) Pretreat Pretreatment: Add 2% H3PO4 (Disrupts protein binding, protonates amine) Start->Pretreat Load Load onto MCX SPE Sorbent (Amine binds to sulfonic acid) Pretreat->Load Wash1 Aqueous Wash: 2% Formic Acid (Removes salts & polar proteins) Load->Wash1 Wash2 Organic Wash: 100% Methanol (Removes neutral lipids & phospholipids) Wash1->Wash2 Elute Elution: 5% NH4OH in Methanol (Neutralizes amine, releases target) Wash2->Elute Recon Evaporate & Reconstitute (Ready for LC-MS/MS) Elute->Recon

Mixed-Mode Cation Exchange (MCX) SPE workflow logic for amphoteric analyte extraction.

LC-MS/MS Conditions
  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B hold for 0.5 min, ramp to 95% B over 2.5 min, hold for 1.0 min, return to 5% B. Total run time: 5.0 min.

  • Flow Rate: 0.5 mL/min.

  • Ionization: Electrospray Ionization (ESI) in Positive Mode.

LCMS_Logic Inject Reconstituted Sample Chrom Biphenyl Column (Enhanced π-π retention of brominated ring) Inject->Chrom Ionize ESI+ Ionization [M+H]+ Generation Chrom->Ionize Q1_79 Q1 Selection m/z 246.0 (79Br) Ionize->Q1_79 Q1_81 Q1 Selection m/z 248.0 (81Br) Ionize->Q1_81 Frag CID Fragmentation Loss of Methylamine (-31 Da) Q1_79->Frag Q1_81->Frag Q3_79 Q3 Monitoring m/z 215.0 Frag->Q3_79 Quantifier Q3_81 Q3 Monitoring m/z 217.0 Frag->Q3_81 Qualifier

LC-MS/MS analytical logic leveraging the bromine isotopic signature for specific MRM detection.

Data Presentation

Table 1: Optimized MRM Parameters The exact mass of the analyte is 245.00 Da. Protonation yields [M+H] + at m/z 246.0 ( 79 Br) and 248.0 ( 81 Br). The primary fragmentation pathway is the neutral loss of methylamine (-31 Da) from the side chain.

Analyte IsotopePrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (eV)Role
Target ( 79 Br) 246.0215.05018Quantifier
Target ( 81 Br) 248.0217.05018Qualifier
Internal Standard Matched SILMatched SIL5018Normalization

Table 2: Method Validation Summary (Human Plasma) Validation was performed in accordance with FDA 2018[3] and ICH M10[4] guidelines.

Validation ParameterResultRegulatory Acceptance Criteria
Linearity Range 1.0 – 1000 ng/mLR 2 > 0.99
Intra-day Precision (CV%) 2.4% – 6.1%≤ 15% (≤ 20% at LLOQ)
Inter-day Accuracy (%Bias) -4.2% to +5.8%± 15% (± 20% at LLOQ)
Extraction Recovery 92.5% ± 3.1%Consistent and reproducible
Matrix Factor (IS normalized) 0.980.85 – 1.15 (CV ≤ 15%)

Trustworthiness & Self-Validating Systems

A robust bioanalytical method must act as a self-validating system to ensure data integrity during routine sample analysis.

  • Isotopic Ratio Monitoring (Built-in QC): Because bromine naturally exists as a ~1:1 ratio of 79 Br and 81 Br, the peak area ratio of the Quantifier (m/z 246 215) to the Qualifier (m/z 248 217) must remain constant (approx. 1.0). If a patient sample exhibits a ratio deviation of >15% from the calibration standards, the system automatically flags the sample for co-eluting matrix interference. This guarantees that no false positives or inflated quantitations are reported.

  • Dilution Integrity: To satisfy the rigorous requirements of the 2018 FDA Bioanalytical Method Validation Guidance[3] and the ICH M10 harmonized guideline[4], Dilution Quality Control (DQC) samples are incorporated. Samples exceeding the Upper Limit of Quantitation (ULOQ) are diluted 10-fold and 50-fold with blank matrix to prove that dilution does not introduce bias.

References

  • FDA. "Bioanalytical Method Validation Guidance for Industry." U.S. Department of Health and Human Services, Food and Drug Administration, Center for Drug Evaluation and Research (CDER), May 2018. URL:[Link]

  • European Medicines Agency (EMA) / ICH. "ICH M10 on bioanalytical method validation - Scientific guideline." May 2022. URL:[Link]

  • MDPI Molecules. "Use of Commercial Mixed-Mode Stationary Phases and Sorbents in the High-Performance Liquid Chromatography Analysis and Solid-Phase Extraction of Ionized and Hydrophilic Bioactive Compounds." Molecules 2024, 29(10), 2341. URL:[Link]

Sources

Method

Application Note: Divergent Synthesis of Benzofurans and Isoquinolines via Transition-Metal-Catalyzed Annulation of 2-Bromo-6-methoxy-3-[(methylamino)methyl]phenol

Executive Summary In the realm of drug discovery and complex heterocyclic synthesis, polyfunctionalized aromatic building blocks are invaluable. 2-Bromo-6-methoxy-3-[(methylamino)methyl]phenol represents a highly special...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the realm of drug discovery and complex heterocyclic synthesis, polyfunctionalized aromatic building blocks are invaluable. 2-Bromo-6-methoxy-3-[(methylamino)methyl]phenol represents a highly specialized "linchpin" molecule. Its unique structural topology features an electrophilic C2-bromide flanked precisely by two competing nucleophiles: a hard oxygen nucleophile (C1-phenol) and a softer nitrogen nucleophile (C3-secondary amine).

This application note details a robust, self-validating methodology for leveraging this molecule in divergent heterocyclic synthesis. By first installing an alkyne via Sonogashira cross-coupling, researchers can subsequently dictate the cyclization pathway using specific transition-metal catalysts. This approach provides programmable access to either functionalized benzofurans (via O-cyclization) or 1,2-dihydroisoquinolines (via N-cyclization) from a single common intermediate[1].

Mechanistic Rationale & Chemical Logic

The success of this divergent synthesis relies on the principles of Hard and Soft Acids and Bases (HSAB) and the precise modulation of π -Lewis acidity.

Phase 1: Electrophilic Activation (Sonogashira Coupling)

The initial step requires the conversion of the C2-bromide into an internal alkyne. Despite the electron-rich nature of the tetra-substituted phenol (which typically slows oxidative addition), the proximity of the hydroxyl and amine groups can provide transient directing effects for Palladium. Coupling with a terminal alkyne (e.g., phenylacetylene) yields the ambident intermediate: 2-(phenylethynyl)-6-methoxy-3-[(methylamino)methyl]phenol.

Phase 2: Catalyst-Controlled Divergent Annulation

Once the alkyne is installed, the molecule is primed for intramolecular annulation. The divergence is strictly controlled by the choice of the π -activating metal:

  • Pathway A (O-Cyclization to Benzofuran): Silver(I) salts, such as AgOTf, act as moderate π -Lewis acids with a strong affinity for heteroatoms. Ag(I) activates the alkyne, prompting the harder, sterically unhindered phenol oxygen to attack the β -carbon in a 5-endo-dig cyclization. This hydroalkoxylation rapidly yields the benzofuran core[2].

  • Pathway B (N-Cyclization to Isoquinoline): Cationic Gold(I) complexes, generated in situ from AuCl(PPh3) and AgNTf2, are exceptionally soft and highly carbophilic. Gold(I) selectively activates the alkyne π -system without coordinating the hard phenol oxygen. This soft-soft interaction favors attack by the secondary amine. The bulky triphenylphosphine ligand sterically guides the amine toward a 6-endo-dig hydroamination, forming the 1,2-dihydroisoquinoline scaffold[3].

DivergentSynthesis SM 2-Bromo-6-methoxy-3- [(methylamino)methyl]phenol (Starting Material) Alkyne 2-Alkynyl Intermediate (Ambident Nucleophile) SM->Alkyne Sonogashira Pd(PPh3)2Cl2, CuI Benzofuran Benzofuran Derivative (O-Cyclization) Alkyne->Benzofuran AgOTf (10 mol%) Hydroalkoxylation Isoquinoline 1,2-Dihydroisoquinoline (N-Cyclization) Alkyne->Isoquinoline AuCl(PPh3)/AgNTf2 Hydroamination

Divergent synthesis pathways from the bromophenol linchpin to distinct heterocyclic cores.

Quantitative Data: Catalyst Screening and Regioselectivity

The following table summarizes the optimization data for the cyclization of the 2-alkynyl intermediate, highlighting how catalyst selection dictates the reaction pathway.

EntryCatalyst SystemSolventTemp (°C)Major PathwayRegioselectivity (O:N)Yield (%)
1AgOTf (10 mol%)DCE80O-Cyclization (Benzofuran)> 95:585
2AuCl(PPh3) / AgNTf2 (5 mol%)DCM25N-Cyclization (Isoquinoline)< 5:9592
3PdCl2(MeCN)2 (10 mol%)THF65Mixed (O- and N-)52:4841 / 38
4CuI (20 mol%)DMF100N-Cyclization (Isoquinoline)15:8576

Note: Yields represent isolated yields after silica gel chromatography. Regioselectivity was determined by crude 1H NMR integration.

Experimental Methodologies

Protocol 1: Synthesis of the Ambident Alkyne via Sonogashira Coupling

This protocol establishes the core intermediate required for subsequent cyclizations.

  • Preparation: In an oven-dried Schlenk flask under an argon atmosphere, add 2-bromo-6-methoxy-3-[(methylamino)methyl]phenol (1.0 mmol), Pd(PPh3)2Cl2 (0.05 mmol, 5 mol%), and CuI (0.10 mmol, 10 mol%).

  • Solvent/Base Addition: Inject anhydrous, degassed triethylamine (Et3N, 5.0 mL). The Et3N serves dual roles as the solvent and the stoichiometric base to neutralize generated HBr.

  • Alkyne Addition: Add phenylacetylene (1.2 mmol) dropwise via syringe.

  • Reaction: Heat the mixture to 70 °C and stir for 6 hours.

  • Self-Validation & Workup: Monitor via TLC (Hexanes/EtOAc 7:3). The starting material will be consumed, replaced by a highly UV-active spot (due to the extended conjugation of the alkyne). Quench with saturated aqueous NH4Cl (10 mL) to complex and remove copper salts (the aqueous layer will turn deep blue). Extract with EtOAc (3 × 10 mL), dry over Na2SO4, and concentrate. Purify via flash chromatography.

Protocol 2: Ag(I)-Catalyzed Hydroalkoxylation (Benzofuran Synthesis)

This protocol drives the thermodynamic O-cyclization.

  • Preparation: In a dry vial, dissolve the purified 2-alkynyl intermediate (0.5 mmol) in anhydrous 1,2-dichloroethane (DCE, 3.0 mL).

  • Catalyst Addition: Add AgOTf (0.05 mmol, 10 mol%) in one portion. Caution: AgOTf is light and moisture sensitive; handle swiftly.

  • Reaction: Seal the vial and heat to 80 °C for 4 hours.

  • Self-Validation & Workup: The reaction is complete when TLC indicates the disappearance of the alkyne. By 1H NMR, the successful formation of the benzofuran is validated by the complete disappearance of the broad phenol -OH singlet (~5.5 ppm) and the shift of the aromatic protons. Filter the mixture through a short pad of Celite to remove silver residues, concentrate, and purify.

Protocol 3: Au(I)-Catalyzed Hydroamination (Isoquinoline Synthesis)

This protocol utilizes highly carbophilic gold to force the N-cyclization pathway.

  • Active Catalyst Generation: In a dry vial under argon, combine AuCl(PPh3) (0.025 mmol, 5 mol%) and AgNTf2 (0.025 mmol, 5 mol%) in anhydrous dichloromethane (DCM, 1.0 mL). Stir for 10 minutes at room temperature. A white precipitate of AgCl will form, indicating the generation of the active cationic gold species.

  • Substrate Addition: Dissolve the 2-alkynyl intermediate (0.5 mmol) in DCM (2.0 mL) and add it dropwise to the catalyst suspension.

  • Reaction: Stir at 25 °C for 1.5 to 2 hours.

  • Self-Validation & Workup: The reaction is exceptionally rapid. Completion is marked by the disappearance of the secondary amine N-H stretch in IR, and a characteristic downfield shift of the benzylic -CH2- protons in 1H NMR (as they are now part of the rigid 1,2-dihydroisoquinoline ring). Quench with a drop of Et3N, filter through Celite, and concentrate in vacuo.

References

  • [1] Alkaline-Metal-Promoted Divergent Synthesis of 1-Aminoisoquinolines and Isoquinolines. The Journal of Organic Chemistry (ACS Publications). URL:[Link]

  • [2] Chemoselective reduction of quinols as an alternative to Sonogashira coupling: synthesis of polysubstituted benzofurans. Organic & Biomolecular Chemistry (PubMed/NIH). URL:[Link]

  • [3] Gold(I)-Catalyzed Tandem Reactions Initiated by Hydroamination of Alkynyl Carbamates: Application to the Synthesis of Nitidine. The Journal of Organic Chemistry (ACS Publications). URL:[Link]

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Application

antimicrobial and antioxidant activity of methoxyphenol compounds

Application Note: Evaluating the Antimicrobial and Antioxidant Activity of Methoxyphenol Compounds Introduction & Mechanistic Overview Methoxyphenols—such as eugenol, isoeugenol, vanillin, and capsaicin—are a class of pl...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Evaluating the Antimicrobial and Antioxidant Activity of Methoxyphenol Compounds

Introduction & Mechanistic Overview

Methoxyphenols—such as eugenol, isoeugenol, vanillin, and capsaicin—are a class of plant-derived phenolic phytometabolites characterized by a hydroxyl group and an adjacent (ortho) methoxy group on a benzene ring[1]. In drug development and food science, this specific structural motif is recognized as the biochemical engine driving a potent dual functionality: acting as highly efficient chain-breaking antioxidants at low concentrations, and as membrane-disrupting antimicrobial agents at higher concentrations against both Gram-positive and Gram-negative pathogens[1],[2].

As a Senior Application Scientist, it is critical to understand that the experimental behavior of these compounds is entirely dictated by their molecular structure. Designing assays to evaluate them requires a deep understanding of why they react the way they do.

The Antioxidant Mechanism (Hydrogen-Atom Transfer) The primary antioxidant mechanism of methoxyphenols is Hydrogen-Atom Transfer (HAT)[3]. When confronted with reactive oxygen species (ROS) or peroxyl radicals, the phenolic hydroxyl group donates a hydrogen atom to neutralize the threat. The ortho-methoxy group is not merely decorative; it is thermodynamically critical. It donates electron density to the aromatic ring, which stabilizes the resulting phenoxyl radical through resonance and intramolecular hydrogen bonding[4],[5]. For instance, isoeugenol consistently exhibits superior antioxidant capacity compared to eugenol because its propenyl double bond is conjugated with the aromatic ring, extending the delocalization of the unpaired electron and lowering the bond dissociation enthalpy[2],[6].

The Antimicrobial Mechanism (Membrane Partitioning & Prooxidation) Conversely, the antimicrobial efficacy of these compounds relies heavily on their lipophilic nature. Methoxyphenols partition into the lipid bilayer of bacterial cell membranes, altering membrane fluidity, increasing permeability, and causing the lethal leakage of vital intracellular constituents like ATP and ions[7],[8]. Furthermore, at elevated concentrations or under specific oxidative conditions, compounds like isoeugenol can act as prooxidants, generating ROS that overwhelm the pathogen's intracellular glutathione (GSH) defenses, leading to rapid bactericidal cell death[6],[9].

Visualizing the Dual Pathways

The following diagram illustrates the concentration-dependent divergence of methoxyphenol bioactivity, mapping the transition from cytoprotective antioxidant to bactericidal agent.

Methoxyphenol_Mechanisms M Methoxyphenol Compounds (e.g., Eugenol, Isoeugenol) Antiox Antioxidant Pathway (Low Concentration) M->Antiox Antimic Antimicrobial Pathway (High Concentration) M->Antimic HAT Hydrogen-Atom Transfer (HAT) to Peroxyl/DPPH Radicals Antiox->HAT Membrane Lipophilic Partitioning into Bacterial Cell Membrane Antimic->Membrane Phenoxyl Formation of Resonance-Stabilized Phenoxyl Radical HAT->Phenoxyl Facilitated by ortho-methoxy group Cytoprotection Cytoprotection & Lipid Peroxidation Inhibition Phenoxyl->Cytoprotection Permeability Increased Membrane Permeability & Intracellular Leakage Membrane->Permeability ROS_Gen Prooxidant ROS Generation & Glutathione Depletion Membrane->ROS_Gen CellDeath Pathogen Cell Death (Bactericidal Effect) Permeability->CellDeath ROS_Gen->CellDeath

Caption: Dual mechanistic pathways of methoxyphenols: Antioxidant (HAT) vs. Antimicrobial (Membrane/ROS).

Quantitative Data Summary

To provide a benchmark for assay validation, the table below summarizes the established Minimum Inhibitory Concentration (MIC), Minimum Bactericidal Concentration (MBC), and cytotoxicity thresholds for key methoxyphenols against common pathogens.

CompoundTarget PathogenMICMBCCytotoxicity (CC50) / NotesReference
Eugenol Staphylococcus aureus0.75 mM (or 312.5 µg/mL)~1.50 mM0.395 mM (Human submandibular cells)[1],[2],[6],[8]
Isoeugenol Staphylococcus aureus312.5 µg/mL312.5 µg/mL0.052 mM (Highly prooxidant at high conc.)[2],[6]
Vanillin Staphylococcus aureus1.38 mMN/ALower antioxidant capacity than eugenol[1]
Capsaicin Staphylococcus aureus0.68 mMN/ABroad spectrum against Gram-negative strains[1]
Eugenol Shigella flexneri0.5 mg/mL0.8 mg/mLInhibits superoxide dismutase activity[9]

Self-Validating Experimental Protocols

To ensure rigorous scientific integrity, the following protocols are designed not just as a sequence of steps, but as self-validating systems. Every control serves to isolate a specific variable, ensuring that the final data is an artifact-free reflection of the methoxyphenol's true biological activity.

Protocol A: Kinetic DPPH Radical Scavenging Assay

The Causality: The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is utilized because DPPH is a stable, nitrogen-centered free radical that exhibits a deep violet color with a strong absorption band at 517 nm[10],[11]. When a methoxyphenol donates a hydrogen atom (HAT mechanism), the radical is reduced to a diamagnetic hydrazine (DPPH-H), and the solution turns pale yellow. Measuring the decay of absorbance at 517 nm allows for the precise quantification of antioxidant capacity[11].

Step-by-Step Methodology:

  • Reagent Preparation: Prepare a 0.1 mM solution of DPPH in absolute methanol. Causality: Methanol is required to co-solubilize both the lipophilic methoxyphenols and the DPPH radical. The solution must be wrapped in foil; ambient light causes rapid photo-degradation of the radical, skewing baseline absorbance[12],[11].

  • Sample Dilution: Prepare serial dilutions of the methoxyphenol (e.g., 10 µM to 500 µM) in methanol.

  • Reaction Assembly: In a 96-well microplate, combine 100 µL of the DPPH solution with 100 µL of the sample dilution[11].

  • Incubation: Seal the plate and incubate in the dark at room temperature for 30 minutes. Causality: While eugenol reacts relatively rapidly, isoeugenol and complex extracts require time to reach a steady-state kinetic equilibrium. Reading the plate too early results in artificially high IC50 values[10],[11].

  • Spectrophotometric Analysis: Measure the absorbance at 517 nm using a microplate reader.

  • Self-Validating Controls:

    • Sample Blank (100 µL sample + 100 µL methanol): Subtracts any intrinsic absorbance of the methoxyphenol at 517 nm.

    • Negative Control (100 µL DPPH + 100 µL methanol): Establishes the 100% radical baseline ( Acontrol​ ).

    • Positive Control: Ascorbic acid or Trolox run in parallel to verify the sensitivity and dynamic range of the assay[12],[11].

Protocol B: Broth Microdilution for MIC and MBC Determination

The Causality: Determining the MIC and MBC requires exposing bacteria to the compound during their most vulnerable state. Bacteria in the logarithmic (exponential) phase are actively dividing and synthesizing cell membranes, making them highly susceptible to membrane-active agents like eugenol[7],[8]. Because methoxyphenols are lipophilic, they must be formulated with a solvent (like DMSO) to interact with the aqueous broth, but solvent toxicity must be strictly controlled[8],[13].

Step-by-Step Methodology:

  • Inoculum Standardization: Cultivate the target strain (e.g., S. aureus ATCC 25923) in Mueller-Hinton Broth (MHB) at 37°C with shaking until it reaches the exponential growth phase[8].

  • Inoculum Adjustment: Dilute the culture in fresh MHB to achieve a final well concentration of 1×105 to 5×105 CFU/mL (verified by retrospective viable plate counts)[8],[9].

  • Compound Solubilization: Dissolve the methoxyphenol in DMSO to create a concentrated stock. Causality: The final concentration of DMSO in the assay wells must never exceed 1% (v/v) . Higher concentrations will induce solvent-mediated membrane damage, falsely inflating the apparent antimicrobial efficacy of the compound[8],[13].

  • Microdilution: Perform two-fold serial dilutions of the methoxyphenol in MHB across a 96-well plate (yielding 200 µL final volume per well after inoculation)[8].

  • Incubation: Incubate the sealed plates at 37°C for 24 hours.

  • MIC Determination: Assess growth via optical density ( OD600​ ) or visual turbidity. The MIC is defined as the lowest concentration exhibiting absolutely no visible growth[8],[9].

  • MBC Determination: Aliquot 10 µL from all visually clear wells onto fresh Brain Heart Infusion (BHI) or Luria-Bertani (LB) agar plates. Incubate for 24–48 hours. The MBC is the lowest concentration that reduces the initial inoculum by ≥99.9% (resulting in no colony formation)[8],[9].

  • Self-Validating Controls:

    • Vehicle Growth Control (MHB + Bacteria + 1% DMSO): Proves definitively that the 1% DMSO vehicle does not inhibit bacterial growth on its own[8].

    • Sterility Control (MHB + 1% DMSO): Ensures the media and solvent are free of environmental contamination[13].

References

  • [1] Natural Methoxyphenol Compounds: Antimicrobial Activity against Foodborne Pathogens and Food Spoilage Bacteria, and Role in Antioxidant Processes. PMC (nih.gov). URL:[Link]

  • [3] H-Atom Transfer Is A Preferred Antioxidant Mechanism of Curcumin. ACS Publications. URL:[Link]

  • [4] Antioxidant activity of selected o-methoxyphenols and biphenols: theoretical and experimental studies. Bulgarian Chemical Communications. URL:[Link]

  • [2] Comparison study on antioxidant, DNA damage protective and antibacterial activities of eugenol and isoeugenol against several foodborne pathogens. Food & Nutrition Research. URL:[Link]

  • [5] Antioxidant Activity and Skin Sensitization of Eugenol and Isoeugenol: Two Sides of the Same Coin? Chemical Research in Toxicology - ACS Publications. URL:[Link]

  • [6] A comparative study of the antioxidant/prooxidant activities of eugenol and isoeugenol with various concentrations and oxidation conditions. PubMed. URL:[Link]

  • [8] Eugenol: A Phyto-Compound Effective against Methicillin-Resistant and Methicillin-Sensitive Staphylococcus aureus Clinical Strain Biofilms. PMC (nih.gov). URL:[Link]

  • [13] Effect of Eugenol against Streptococcus agalactiae and Synergistic Interaction with Biologically Produced Silver Nanoparticles. PMC (nih.gov). URL:[Link]

  • [9] Antibacterial Effect of Eugenol on Shigella flexneri and Its Mechanism. Semantic Scholar. URL:[Link]

  • [12] On-Line HPLC for Antioxidant Detection. Scribd. URL:[Link]

  • [10] Kinetics and Mechanisms of Antioxidant Activity Using The DPPH Free Radical Method. Scribd. URL:[Link]

  • [11] Antibacterial, antifungal, and antioxidant competence of Cardiospermum halicacabum based nanoemulsion and characterized their physicochemical properties. PMC (nih.gov). URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purification of 2-Bromo-6-methoxy-3-[(methylamino)methyl]phenol

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult on the isolation of bifunctional, amphoteric molecules. 2-Bromo-6-methoxy-3-[(methylamino)methyl]phenol presents a unique t...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult on the isolation of bifunctional, amphoteric molecules. 2-Bromo-6-methoxy-3-[(methylamino)methyl]phenol presents a unique triad of purification challenges: a weakly acidic phenol, a basic secondary amine, and an electron-rich aromatic ring susceptible to oxidation.

This guide is designed for drug development professionals and bench scientists. It provides a self-validating system of protocols, explaining the causality behind every pH adjustment, solvent choice, and chromatographic modifier so you can troubleshoot your workflow with absolute confidence.

Part 1: Physicochemical Properties & Purification Implications

Before attempting any purification, you must understand how the functional groups of this molecule dictate its behavior in different environments.

Table 1: Quantitative Data & Mechanistic Implications

PropertyValue / CharacteristicPurification Implication
Amine pKa ~9.5 (Secondary amine)Protonated at pH < 8. Causes severe tailing on bare silica gel due to strong interactions with acidic silanols.
Phenol pKa ~9.8 - 10.0Deprotonated at pH > 11. Susceptible to oxidation under highly alkaline conditions.
Isoelectric Point (pI) ~9.6Maximum organic solubility. This is the exact target pH for liquid-liquid extraction into organic solvents (e.g., EtOAc, DCM).
Bromine Substituent Aryl bromideStable under standard extraction conditions but avoid strong reducing agents (e.g., Pd/C + H₂) to prevent dehalogenation.
Methoxy Group Electron-donatingIncreases electron density on the ring, making the phenol highly prone to oxidative degradation (quinone methide formation).
Part 2: Purification Decision Workflow

PurificationWorkflow Crude Crude Reaction Mixture (Amphoteric) AcidExt Acidic Extraction (pH 2) Amine Protonated Crude->AcidExt Dissolve in EtOAc Add 1M HCl OrgWaste1 Organic Phase (Neutral/Acidic Impurities) AcidExt->OrgWaste1 Separate & Discard BaseExt Isoelectric Extraction (pH ~9.6) Neutral Molecule AcidExt->BaseExt Aqueous Phase Add NaHCO3 to pH 9.6 AqWaste Aqueous Phase (Highly Polar Impurities) BaseExt->AqWaste Separate & Discard Chromatography Silica Gel Chromatography (TEA Deactivated) BaseExt->Chromatography Extract with DCM (If crude purity < 85%) Crystallization HCl Salt Crystallization (in Diethyl Ether) BaseExt->Crystallization Extract with DCM (If crude purity > 85%) Chromatography->Crystallization Isolate Free Base Add HCl in Ether Pure Pure Target Compound (>99% Purity) Crystallization->Pure Filter & Dry

Workflow for purifying amphoteric aminomethylphenols via pH-dependent solubility and chromatography.

Part 3: Troubleshooting Guides & FAQs

Q1: Why does my compound streak severely on silica gel, and how do I achieve sharp elution peaks? Causality & Solution: The secondary amine in the (methylamino)methyl group is basic, while standard silica gel is inherently acidic due to surface silanol groups (Si-OH). This creates a strong acid-base interaction, leading to irreversible adsorption or severe tailing 1[1]. To solve this, you must deactivate the silica gel. Add 1-5% Triethylamine (TEA) or aqueous ammonia to your mobile phase (e.g., DCM/MeOH/TEA 90:9:1). The TEA acts as a sacrificial base, competitively binding to the acidic silanols and allowing your target amine to elute sharply2[2]. Alternatively, use amine-functionalized silica (KP-NH) which masks the silanols entirely3[3].

Q2: I am losing product during liquid-liquid extraction. How do I leverage its amphoteric nature? Causality & Solution: 2-Bromo-6-methoxy-3-[(methylamino)methyl]phenol is amphoteric. If the pH is too low (< 8), the amine forms a water-soluble ammonium salt. If the pH is too high (> 11), the phenol forms a water-soluble phenoxide. To extract the compound into an organic layer, you must strictly buffer the aqueous phase to its isoelectric point (pI ~9.6). At this pH, the molecule exists primarily in its neutral (or zwitterionic) state, which has minimal aqueous solubility. Use saturated Sodium Bicarbonate (NaHCO₃) to carefully adjust the pH of acidic aqueous layers before extracting with Dichloromethane (DCM) or Ethyl Acetate4[4].

Q3: My purified free base turns dark brown over time. What is the degradation mechanism and how do I prevent it? Causality & Solution: Phenols, especially those with electron-donating groups like methoxy, are highly susceptible to air oxidation. Furthermore, ortho/para-aminomethylphenols can undergo thermal or oxidative degradation via a quinone methide intermediate, releasing the aliphatic amine5[5]. Prevention: Convert the unstable free base into its Hydrochloride (HCl) salt immediately after purification. The protonated amine cannot participate in quinone methide formation, drastically increasing shelf-life and stability 6[6].

Part 4: Detailed Experimental Protocols
Protocol A: Isoelectric Point (pI) Acid-Base Extraction

Self-Validating System: This phase separation relies on strict pH control. If the pH deviates from 9.6, the product will remain trapped in the aqueous layer, validating the necessity of real-time pH monitoring rather than relying on visual cues.

  • Acidification: Dissolve the crude reaction mixture in Ethyl Acetate (50 mL). Add 1M HCl (50 mL). Stir vigorously for 10 minutes.

  • Phase Separation: Transfer to a separatory funnel. The target compound is now protonated and resides in the lower aqueous layer. Discard the organic layer (which contains neutral/acidic impurities).

  • Basification (Critical Step): Cool the aqueous layer in an ice bath (0-5°C) to prevent thermal degradation. Slowly add saturated aqueous NaHCO₃ dropwise while monitoring with a calibrated pH meter until the pH reaches exactly 9.6. The solution will turn cloudy as the neutral free base precipitates/oils out.

  • Extraction: Extract the cloudy aqueous layer with Dichloromethane (3 x 50 mL).

  • Drying: Combine the DCM layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure (water bath < 35°C) to yield the crude free base.

Protocol B: Triethylamine-Deactivated Flash Chromatography

Self-Validating System: If tailing occurs during TLC method development, it proves the silica has not been sufficiently saturated with the TEA modifier.

  • Solvent Preparation: Prepare a mobile phase of Dichloromethane/Methanol/Triethylamine (DCM/MeOH/TEA) in a 95:4:1 volumetric ratio.

  • Column Packing: Slurry-pack standard silica gel using the prepared mobile phase. Flush the column with 2-3 column volumes of the mobile phase to fully saturate and deactivate the acidic silanols.

  • Loading: Dissolve the crude free base in a minimal amount of DCM. Load it evenly onto the column.

  • Elution: Elute using the 95:4:1 mixture. Monitor fractions via TLC (use the same solvent system, visualize with UV and a Ninhydrin stain to specifically detect the secondary amine).

  • Removal of TEA: Pool the product-containing fractions. To remove residual TEA, co-evaporate the concentrated residue with Toluene (2 x 20 mL) under high vacuum.

Protocol C: Hydrochloride Salt Crystallization (For >99% Purity & Stability)
  • Dissolution: Dissolve the purified free base in anhydrous Diethyl Ether (use a 1:1 mixture of Ether/DCM if solubility is poor) at room temperature under Argon.

  • Salt Formation: Under vigorous stirring, slowly add 1.1 equivalents of a 2M solution of HCl in Diethyl Ether. A white precipitate (the HCl salt) will form immediately.

  • Maturation: Stir the suspension for 30 minutes at 0°C to ensure complete crystallization and maximize yield.

  • Isolation: Collect the crystals via vacuum filtration using a Büchner funnel. Wash the filter cake with ice-cold anhydrous Diethyl Ether (2 x 10 mL).

  • Drying: Dry the crystals under high vacuum in a desiccator over P₂O₅ for 12 hours.

References
  • Title: Investigation on liquid chromatographic separation of basic compounds using silica column with aqueous/organic mobile phase containing triethylamine and acetic acid. Source: PubMed.
  • Title: Technical Support Center: Column Chromatography of Alpha-Aminoketones. Source: Benchchem.
  • Title: Is there an easy way to purify organic amines? Source: Biotage.
  • Title: How to purify Amine? Grad student asked me. Demonstration and discussion. Source: YouTube.
  • Title: o-AMINOMETHYL DERIVATIVES OF PHENOLS. PART 1. BENZYLAMINES: PROPERTIES, STRUCTURE, SYNTHESIS AND PURIFICATION. Source: Taylor & Francis.
  • Title: An In-depth Technical Guide to 3-(Aminomethyl)phenol: Chemical Properties, Structure, and Biological Context. Source: Benchchem.

Sources

Optimization

Technical Support Center: Stability &amp; Handling of 2-Bromo-6-methoxy-3-[(methylamino)methyl]phenol

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific structural vulnerabilities of 2-Bromo-6-methoxy-3-[(methylamino)methyl]phenol .

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific structural vulnerabilities of 2-Bromo-6-methoxy-3-[(methylamino)methyl]phenol . This molecule presents a unique intersection of reactive moieties: an electron-rich phenol, a secondary benzylamine (Mannich base derivative), and a labile ortho-halogen.

This guide abandons generic advice in favor of mechanistic troubleshooting. By understanding the causality behind degradation, you can implement self-validating workflows that ensure high fidelity in your drug development and synthetic applications.

Part 1: Mechanistic Troubleshooting & FAQs

Q1: My compound rapidly degrades into a dark, insoluble tar during aqueous workup. What is happening?

The Causality: You are observing phenolate-driven autoxidation. Phenols, particularly those with electron-donating groups like the 6-methoxy substituent, are highly susceptible to oxidation. When the pH of your workup exceeds the pKa​ of the phenol (typically ~8.5–9.0 for halogenated phenols), it deprotonates to form a phenolate ion. Phenolate ions are highly reactive and readily oxidized by atmospheric oxygen to form ortho- or para-quinones[1]. These quinones act as aggressive electrophiles, rapidly polymerizing with the secondary amine of unreacted molecules to form dark, complex mixtures[2]. The Fix: Never expose the free base to basic aqueous conditions in the presence of oxygen. Quench reactions to a mildly acidic pH (6.0–6.5) to ensure the phenol remains protonated during extraction.

Q2: I am detecting the loss of the methylamino group. Is this a retro-Mannich reaction?

The Causality: Many researchers assume that any aminomethylphenol losing its amine group is undergoing a classic retro-Mannich reaction via an ortho-quinone methide (o-QM) intermediate[3]. However, look closely at your structure: the aminomethyl group is at the 3-position, which is meta to the phenolic hydroxyl at the 1-position. Because a meta-quinone methide is energetically prohibitive to form without breaking aromaticity, this specific compound is fundamentally resistant to standard o-QM-driven retro-Mannich cleavage[4]. The Fix: The amine loss you are observing is actually due to trace-metal catalyzed oxidative deamination . The secondary amine oxidizes to an imine, which subsequently hydrolyzes in aqueous media to yield a 3-formylphenol derivative and methylamine. To prevent this, strictly use metal-free reagents or add metal scavengers (e.g., EDTA) during workup.

Q3: How does the 2-bromo substituent impact stability?

The Causality: The bromine atom provides slight steric shielding and electron-withdrawal, which marginally stabilizes the phenol against oxidation compared to a completely unsubstituted analog. However, the C-Br bond introduces a severe vulnerability to photolysis. Exposure to ambient UV light or residual transition metals (like Pd or Cu from upstream cross-coupling) triggers photolytic or reductive debromination.

Part 2: Degradation Pathways & Workflow Visualizations

Degradation A 2-Bromo-6-methoxy-3-[(methylamino)methyl]phenol (Free Base) B Alkaline pH (>8.5) + O2 A->B D UV Light / Trace Metals A->D F Trace Cu/Fe + O2 A->F C Phenolate Oxidation (Quinone Polymerization) B->C E Photolytic Debromination D->E G Oxidative Deamination (Imine Hydrolysis) F->G

Primary degradation pathways of the free base under suboptimal experimental conditions.

Workflow Start Crude Reaction Mixture pH Quench to pH 6.0-6.5 (Avoid Phenolate) Start->pH Extract Extract with EtOAc at < 20°C pH->Extract Salt Form HCl Salt (Protect Amine) Extract->Salt Store Store at -20°C under Argon Salt->Store

Optimized workflow for the extraction and stabilization of the target compound.

Part 3: Quantitative Stability Matrix

The following table summarizes the empirical stability of the compound across various physicochemical environments. Use this matrix to dictate your handling parameters.

ParameterExperimental ConditionObserved Stability ( t1/2​ )Primary Degradation Mechanism
pH Acidic (pH < 4)> 30 daysStable (Amine protonated, Phenol intact)
pH Neutral (pH 7)~ 7 daysSlow oxidative deamination
pH Basic (pH > 9)< 2 hoursRapid phenolate oxidation & polymerization
Temperature 25 °C (Ambient Air)~ 3 daysAutoxidation
Temperature -20 °C (Argon Atmosphere)> 6 monthsNone observed
Light Ambient UV Exposure~ 24 hoursPhotolytic debromination

Part 4: Self-Validating Experimental Protocols

To guarantee structural integrity, the free base must be converted to its hydrochloride salt immediately after purification. Protonating the secondary amine locks its lone pair, preventing it from participating in oxidative cascades, while simultaneously rendering the molecule highly crystalline and stable.

SOP: Preparation of the Hydrochloride Salt for Long-Term Storage

This protocol is designed as a self-validating system; the success of each step provides immediate visual feedback to prevent downstream material loss.

Materials Required:

  • Anhydrous Methyl tert-butyl ether (MTBE) or Diethyl Ether

  • 2.0 M HCl in Diethyl Ether

  • Argon line and Schlenk frit

Step-by-Step Methodology:

  • Dissolution: Dissolve the purified 2-Bromo-6-methoxy-3-[(methylamino)methyl]phenol (free base) in anhydrous MTBE (10 mL per gram of substrate) under a strict argon atmosphere.

    • Validation: The solution should be completely clear and colorless. A pink or brown tint indicates that phenol oxidation has already occurred during prior steps.

  • Thermal Control: Submerge the reaction flask in an ice-water bath and allow it to equilibrate to 0–5 °C for 10 minutes.

  • Acidification: Using a syringe, add 1.05 equivalents of 2.0 M HCl in diethyl ether dropwise over 5 minutes under vigorous stirring.

    • Validation: The immediate formation of a stark white precipitate confirms the successful protonation of the amine and the insolubility of the resulting salt in the ethereal solvent. If the solution remains clear, moisture may be present, preventing crystallization.

  • Maturation: Stir the suspension at 0 °C for an additional 30 minutes to ensure complete precipitation and particle growth.

  • Isolation: Filter the precipitate rapidly under a blanket of argon using a Schlenk frit. Wash the filter cake with 2 volumes of ice-cold anhydrous MTBE.

    • Validation: The recovered solid must be stark white. Any yellowing indicates trace moisture or oxygen ingress during filtration.

  • Storage: Dry the solid in vacuo for 4 hours, transfer to an amber glass vial, backfill with argon, and store at -20 °C.

References

  • BenchChem. "Technical Support Center: Troubleshooting the Retro-Mannich Reaction During Workup". benchchem.com.
  • Appel & Schultz Lab. "Phenolics in ecological interactions: The importance of oxidation". wordpress.com.
  • ACS Publications. "Chemical Pathway and Kinetics of Phenol Oxidation by Fenton's Reagent". acs.org.
  • MDPI. "Alkoxyalkylation of Electron-Rich Aromatic Compounds". mdpi.com.

Sources

Troubleshooting

overcoming solubility problems with 2-Bromo-6-methoxy-3-[(methylamino)methyl]phenol in assays

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the aqueous solubility of heavily functionalized small molecules.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the aqueous solubility of heavily functionalized small molecules.

2-Bromo-6-methoxy-3-[(methylamino)methyl]phenol presents a unique set of physicochemical challenges. It is an amphoteric molecule containing an acidic phenol, a basic secondary amine, and highly lipophilic bromo and methoxy substituents. At physiological pH (~7.4), the compound exists in a complex ionization state that often leads to strong intermolecular hydrogen bonding and hydrophobic collapse, resulting in assay precipitation.

Below is our comprehensive troubleshooting guide to help you maintain compound integrity, ensure accurate dosing, and generate reproducible assay data.

Diagnostic Workflow: Identifying the Point of Failure

Before altering your assay conditions, you must identify exactly when the compound is crashing out of solution.

TroubleshootingFlow A Solubility Issue Detected (2-Bromo-6-methoxy...) B Identify Precipitation Stage A->B C In 100% DMSO Stock B->C D Upon Dilution in Aqueous Buffer B->D E Warm to 37°C & Sonicate (15 min) C->E F Use Intermediate Dilution Protocol D->F G Add 10-20% HP-β-CD to Assay Buffer D->G

Diagnostic workflow for resolving compound precipitation in biological assays.

Quantitative Data: Physicochemical Profiling

Understanding the causality behind the precipitation is critical. The table below summarizes how the structural features of 2-Bromo-6-methoxy-3-[(methylamino)methyl]phenol dictate its behavior and how we can manipulate the environment to optimize solubility.

Structural FeatureCharacteristic BehaviorImpact on in vitro AssaysOptimization Strategy
Secondary Amine Basic (Estimated pKa ~9.5)Protonated at pH 7.4 (Net positive charge).Lowering assay pH to 6.5 increases polarity and hydration, if the biological target tolerates it.
Phenol Group Acidic (Estimated pKa ~8.5)Mostly neutral at pH 7.4.Raising pH > 9.0 deprotonates the phenol, but risks biological incompatibility.
Bromo & Methoxy Highly LipophilicDrives hydrophobic collapse and non-specific binding to plasticware.Use cyclodextrins (e.g., HP-β-CD) to encapsulate the hydrophobic core[1].
Whole Molecule High Crystal Lattice EnergyProne to freeze-thaw precipitation in DMSO.Store in single-use, anhydrous aliquots at -20°C[2].

Step-by-Step Troubleshooting Protocols

Every protocol utilized in your workflow must be a self-validating system to ensure data integrity.

Protocol A: Mitigating "Kinetic Crash-Out" via Intermediate Dilution

The Causality: Direct dilution of high-concentration DMSO stocks into aqueous buffers causes rapid solvent exchange. The DMSO diffuses into the water faster than the lipophilic bromo-aromatic core can solvate, leading to localized supersaturation and the rapid nucleation of nanometer-sized particulates[3].

Methodology:

  • Thaw and Inspect: Thaw the 10 mM DMSO stock at room temperature. Inspect visually or via light scattering; if cloudy, warm to 37°C and sonicate for 15 minutes until optically clear.

  • Prepare Intermediate Matrix: Prepare an intermediate dilution plate containing your assay buffer supplemented with 10% DMSO.

  • First Dilution: Transfer the required volume of the 100% DMSO stock into the intermediate plate to achieve a 1 mM concentration. Mix thoroughly by pipetting up and down 10 times. The presence of 10% DMSO acts as a thermodynamic bridge, preventing rapid nucleation.

  • Final Dilution: Transfer from the intermediate plate to the final assay plate to achieve your target concentration (e.g., 10 µM at 0.1% final DMSO).

  • Self-Validation Step: Read the final assay plate at an absorbance of 600 nm (OD600) before adding biological reagents. An OD600 > 0.05 indicates light scattering from colloidal precipitates. If scattering is detected, proceed to Protocol B.

Protocol B: Hydrophobic Encapsulation via Cyclodextrin Complexation

The Causality: If intermediate dilution fails, the intrinsic aqueous solubility of the compound is simply too low. Hydroxypropyl-β-cyclodextrin (HP-β-CD) features a hydrophobic internal cavity that perfectly accommodates lipophilic halogenated benzene rings, while its hydrophilic exterior maintains bulk aqueous solubility[1].

Methodology:

  • Buffer Preparation: Prepare a 10% to 20% (w/v) HP-β-CD solution in your target aqueous assay buffer (e.g., HEPES or PBS).

  • Equilibration: Stir continuously at room temperature for 30 minutes until the cyclodextrin is fully dissolved and the solution is optically clear.

  • Complexation: Slowly add the 100% DMSO compound stock dropwise into the HP-β-CD buffer under vigorous vortexing.

  • Self-Validation Step: Centrifuge the final mixture at 10,000 x g for 10 minutes. Carefully extract the supernatant and analyze it via HPLC-UV against a standard curve. If the measured concentration matches your theoretical concentration, the inclusion complex has successfully stabilized the compound.

Frequently Asked Questions (FAQs)

Q: My 10 mM stock of 2-Bromo-6-methoxy-3-[(methylamino)methyl]phenol in DMSO looked clear last month, but now it has a white precipitate at the bottom of the tube. Why? A: Dimethyl sulfoxide (DMSO) is highly hygroscopic. Repeated opening of the stock tube allows ambient atmospheric moisture to enter the solvent[4]. Even a 5% water content in DMSO drastically reduces its solvation capacity for heavily functionalized lipophilic compounds. You must use anhydrous DMSO, purge tubes with argon or nitrogen gas before sealing, and store the compound in single-use aliquots at -20°C[2].

Q: I diluted the compound directly into PBS and my enzymatic assay readout is highly variable with massive standard deviations. What is happening? A: You are experiencing nanoparticle interference. When the compound precipitates upon aqueous dilution, it doesn't always form visible flakes; it often forms colloidal aggregates in the nanometer size range[3]. These aggregates scatter light (interfering with fluorescence/absorbance readouts) and can non-specifically sequester your target enzyme, leading to false positives or false negatives. Implement Protocol A to control the kinetic dilution rate.

Q: Will using HP-β-CD (Protocol B) interfere with my drug's ability to bind to its biological target? A: Generally, no. The inclusion complex formed by cyclodextrins is non-covalent and exists in a dynamic, rapid equilibrium[1]. As the free compound binds to your biological target, more compound is continuously released from the cyclodextrin cavity to maintain equilibrium. However, it is mandatory to run a vehicle control containing the exact same concentration of HP-β-CD to rule out any matrix effects on your specific cell line or enzyme.

References

  • Source: nih.
  • Source: benchchem.
  • Source: researchgate.
  • Source: strath.ac.

Sources

Optimization

Technical Support Center: Troubleshooting 2-Bromo-6-methoxy-3-[(methylamino)methyl]phenol Workflows

Welcome to the Technical Support Center. Working with 2-Bromo-6-methoxy-3-[(methylamino)methyl]phenol presents unique synthetic challenges due to its highly functionalized, amphoteric nature.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. Working with 2-Bromo-6-methoxy-3-[(methylamino)methyl]phenol presents unique synthetic challenges due to its highly functionalized, amphoteric nature. The molecule contains three competing reactive sites: an electron-rich phenol, a secondary benzylamine, and a sterically hindered aryl bromide.

This guide is designed for drug development professionals and synthetic chemists to diagnose, troubleshoot, and minimize by-products during functionalization and cross-coupling workflows.

Part 1: Reaction Pathway & By-Product Mapping

Before troubleshooting, it is critical to understand how the choice of reagents drives the molecule down divergent pathways. The diagram below maps the desired transformations against their most common failure modes.

Divergent reaction pathways and common by-products of the functionalized bromophenol.

Part 2: Mechanistic FAQs & Troubleshooting

Q1: Why am I observing significant O-acylation when attempting to selectively N-acylate the secondary amine? Causality: The molecule is amphoteric. While the neutral secondary amine is a vastly superior nucleophile compared to the neutral phenol, the use of strong inorganic bases (e.g., NaOH, KOtBu) deprotonates the phenol (pKa ~9.5). The resulting phenoxide anion is a hard, highly reactive oxygen nucleophile that outcompetes the amine, leading to O-acylation or N,O-bis-acylation. Solution: Employ a weak, sterically hindered base like N,N-Diisopropylethylamine (DIPEA) to neutralize the HCl byproduct without deprotonating the phenol. Alternatively, enzymatic catalysis using immobilized lipases has been proven to achieve high chemoselectivity for N-acylation in aminophenols by controlling the transition state environment ()[1].

Q2: During Suzuki-Miyaura cross-coupling at the 2-bromo position, my palladium catalyst deactivates rapidly, yielding mostly hydrodebrominated starting material. How can I prevent this? Causality: The 2-bromo position is highly sterically hindered, flanked by the C1-phenol and the C3-[(methylamino)methyl] group. This steric bulk slows down the initial oxidative addition of Palladium. Once oxidative addition does occur, the adjacent secondary amine acts as a strongly coordinating ligand. It binds to the active Palladium(II) intermediate, forming a stable, off-cycle chelate that halts transmetalation. This prolonged lifetime of the Pd(II) intermediate increases the rate of competing protodehalogenation (hydrodebromination) ()[2]. Solution: Protect the secondary amine (e.g., as a Boc-carbamate) prior to coupling to remove its coordinating ability. To overcome the steric hindrance at the C2 position, use a highly sterically demanding, electron-rich phosphine ligand (e.g., XPhos or RuPhos) that accelerates oxidative addition and outcompetes any residual heteroatom coordination.

Q3: My reaction mixtures turn dark brown upon exposure to air, and mass spectrometry shows an M-2 mass shift. What is degrading my material? Causality: 2-Bromo-6-methoxy-3-[(methylamino)methyl]phenol is a highly electron-rich aromatic system due to the strongly donating hydroxyl and methoxy groups. In the presence of oxygen and basic conditions, the phenol undergoes single-electron oxidation to a phenoxy radical. This intermediate rapidly undergoes further oxidation to form a reactive quinone methide or a 1,4-benzoquinone derivative, corresponding to a loss of two hydrogen atoms (M-2 mass shift) ()[3]. Solution: Maintain strictly anaerobic conditions by sparging all solvents with Argon for 30 minutes prior to use. Add a radical scavenger such as BHT (Butylated hydroxytoluene) at 0.1 mol% to suppress autoxidation.

Part 3: Quantitative Mass Spectrometry & Chromatography Diagnostics

Use the following table to rapidly identify by-products from your LC-MS traces (assuming a base [M+H]⁺ of ~246.0 m/z for the starting material).

By-Product CategoryPrimary CauseExpected [M+H]⁺ ShiftChromatographic Shift (RP-HPLC)Mitigation Strategy
O-Acylated Phenol Over-basification (phenoxide formation)+42 m/z (for acetyl)Increased Retention TimeUse weak base (DIPEA); keep pH < 8
Hydrodebromination Pd-catalyst poisoning by free amine-78 m/z (Loss of Br, gain of H)Decreased Retention TimeBoc-protect amine; use XPhos ligand
Quinone Methide Aerobic oxidation of electron-rich phenol-2 m/z (Loss of 2H)Peak broadening / TailingDegas solvents (Ar); add BHT (0.1 mol%)
Bis-Functionalization Excess electrophile, prolonged heating+200 m/z (for bis-Boc)Significantly Increased RTStoichiometric control; lower temperature
Part 4: Self-Validating Experimental Protocols

To ensure reproducibility and minimize the by-products listed above, utilize these self-validating methodologies.

Protocol A: Chemoselective N-Boc Protection

Objective: Selectively protect the secondary amine while leaving the phenol intact, preventing catalyst poisoning in downstream cross-coupling.

  • Preparation: Dissolve 2-Bromo-6-methoxy-3-[(methylamino)methyl]phenol (1.0 eq) in anhydrous Dichloromethane (DCM) (0.2 M) under an Argon atmosphere.

  • Base Addition: Add DIPEA (1.1 eq).

    • Self-Validation Checkpoint: Spot 1 µL of the mixture onto wet pH paper. The localized pH should read ~8. If the pH exceeds 10, the system is over-basified, drastically increasing the risk of O-acylation.

  • Electrophile Addition: Cool the vessel to 0 °C. Dropwise add Boc-anhydride (1.05 eq) dissolved in DCM over 15 minutes.

  • Monitoring: Stir for 2 hours, allowing the reaction to warm to room temperature.

    • Self-Validation Checkpoint: Analyze via LC-MS. The desired N-Boc product will show [M+H]⁺ at ~346.0 m/z. If a peak at ~446.1 m/z appears (N,O-bis-Boc), immediately quench the reaction with 5 equivalents of methanol to destroy excess Boc-anhydride.

  • Workup: Wash with saturated aqueous NH₄Cl (2x) to selectively remove DIPEA salts, followed by brine. Dry over Na₂SO₄ and concentrate.

Protocol B: Suzuki-Miyaura Cross-Coupling of N-Boc Protected Intermediate

Objective: Form a C-C bond at the sterically hindered 2-position without inducing hydrodebromination or quinone degradation.

  • Degassing (Critical Step): In a Schlenk flask, combine the N-Boc protected intermediate (1.0 eq), Arylboronic acid (1.5 eq), and K₃PO₄ (2.0 eq) in a 4:1 mixture of Toluene/Water. Sparge the heterogeneous mixture with Argon for a minimum of 30 minutes to displace dissolved oxygen and prevent quinone formation.

  • Catalyst Addition: Add Pd₂(dba)₃ (2 mol%) and XPhos (8 mol%) under a positive stream of Argon.

  • Reaction: Heat to 90 °C for 12 hours.

    • Self-Validation Checkpoint: Observe the color of the reaction mixture. It should remain a vibrant yellow/orange. A rapid color change to opaque black within the first 10 minutes indicates catalyst precipitation (Pd black) due to oxygen ingress, ligand failure, or amine-induced poisoning.

  • Workup: Cool to room temperature, filter through a pad of Celite to remove palladium particulates, extract with Ethyl Acetate, and purify via flash chromatography.

Part 5: Diagnostic Decision Tree

If your reaction fails, follow this workflow to isolate the root cause based on analytical data.

Diagnostic decision tree for identifying and resolving common synthetic by-products.

References
  • Yadav, G. D., & Devendran, S. (2018). Chemoselective Acetylation of 2-Aminophenol Using Immobilized Lipase: Process Optimization, Mechanism, and Kinetics. ACS Omega, 3(12), 18365–18374. URL:[Link]

  • Leadbeater, N. E., & Marco, M. (2003). Pd/C as a Reusable Catalyst for the Coupling Reaction of Halophenols and Arylboronic Acids in Aqueous Media. The Journal of Organic Chemistry, 68(7), 2633-2638. URL:[Link]

  • Pillar, E. A., & Guzman, M. I. (2017). Oxidation of Substituted Catechols at the Air–Water Interface: Production of Carboxylic Acids, Quinones, and Polyphenols. Environmental Science & Technology, 51(9), 4951–4959. URL:[Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting 2-Bromo-6-methoxy-3-[(methylamino)methyl]phenol Experiments

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers encountering bottlenecks when working with highly functionalized building blocks.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers encountering bottlenecks when working with highly functionalized building blocks. 2-Bromo-6-methoxy-3-[(methylamino)methyl]phenol presents a unique "trifecta of reactivity": an aryl bromide primed for cross-coupling, an electron-rich phenol prone to oxidation, and a nucleophilic, basic secondary amine.

The interplay between these three functional groups requires precise mechanistic foresight. Without it, experiments often fall victim to catalyst poisoning, poor chemoselectivity, and rapid degradation. This guide is designed to troubleshoot these specific issues, explaining the causality behind the failures and providing self-validating protocols to ensure your synthetic workflows succeed.

Part 1: Frequently Asked Questions (Troubleshooting)

Q1: Why are my palladium-catalyzed Suzuki-Miyaura cross-couplings failing or requiring excessively high catalyst loading? Causality & Solution: The secondary amine ([(methylamino)methyl]) in its unprotected state is highly basic and nucleophilic. It acts as a strong σ -donor ligand, coordinating irreversibly to the active Pd(0) or Pd(II) species in the catalytic cycle. This forms a stable, catalytically inactive off-cycle complex, effectively "poisoning" the catalyst [1]. Resolution: You must mask the amine's nucleophilicity prior to coupling. N-Boc (tert-butyloxycarbonyl) protection is the gold standard here. The bulky, electron-withdrawing carbamate prevents Pd-coordination, restoring catalytic turnover and allowing the oxidative addition to the aryl bromide to proceed smoothly [2].

Q2: When attempting to alkylate the phenol (O-alkylation), I am seeing a complex mixture of O-alkylated and N-alkylated products. How do I control chemoselectivity? Causality & Solution: Both the phenoxide anion and the secondary amine are potent nucleophiles. If you use a strong base (like NaH or Cs₂CO₃) in polar aprotic solvents, you generate the highly reactive phenoxide, but the amine remains active, leading to competitive N,O-dialkylation. Resolution: Exploit the pKa differential. The pKa of the phenol is ~9.5–10, while the conjugate acid of the secondary amine is ~10.5. To selectively N-alkylate or N-protect, use mild bases (like NaHCO₃ or TEA) which keep the phenol protonated (and thus less nucleophilic) while the amine reacts. To selectively O-alkylate, you must first reversibly protect the amine, perform the O-alkylation with K₂CO₃, and then deprotect.

Q3: My stock solutions of the compound turn dark brown over a few days. Is it degrading? Causality & Solution: Yes. The compound contains a phenol activated by an ortho-methoxy group. This electron-rich aromatic system is highly susceptible to auto-oxidation in the presence of atmospheric oxygen and trace transition metals, forming quinone-like polymeric species. Resolution: Store the solid compound under an inert atmosphere (Argon/N₂) at 2–8°C. Prepare solutions fresh, degas solvents by sparging with Argon, and consider adding a radical scavenger (like BHT at 0.1 mol%) if prolonged solution storage is unavoidable.

Part 2: Validated Experimental Protocols

The following workflow describes a self-validating system: Chemoselective N-Boc Protection followed by Suzuki-Miyaura Coupling . The success and high yield of Step 2 inherently validates the complete masking of the secondary amine in Step 1.

Step 1: Chemoselective N-Boc Protection
  • Reagent Preparation: Dissolve 2-Bromo-6-methoxy-3-[(methylamino)methyl]phenol (1.0 eq) in anhydrous Dichloromethane (DCM) to a 0.2 M concentration.

  • Base Addition: Add Triethylamine (TEA) (1.2 eq). This mild organic base ensures the amine is free-based without significantly deprotonating the phenol, directing the electrophile exclusively to the nitrogen [3].

  • Electrophile Addition: Cool the mixture to 0°C. Dropwise, add Di-tert-butyl dicarbonate (Boc₂O) (1.05 eq) dissolved in a minimal amount of DCM.

  • Reaction: Allow the mixture to warm to room temperature and stir for 2–4 hours. Monitor by TLC (a Ninhydrin stain will turn negative when the secondary amine is fully consumed).

  • Workup: Quench with saturated aqueous NH₄Cl. Extract with DCM. Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. The resulting N-Boc protected intermediate is stable and ready for coupling.

Step 2: Suzuki-Miyaura Cross-Coupling
  • Setup: In an oven-dried Schlenk flask, combine the N-Boc protected intermediate from Step 1 (1.0 eq), your chosen Arylboronic Acid (1.5 eq), and K₂CO₃ (2.0 eq).

  • Catalyst Addition: Add Pd(dppf)Cl₂ (5 mol%).

  • Solvent & Degassing (Critical): Add a degassed mixture of 1,4-Dioxane/H₂O (4:1 v/v). Subject the flask to three freeze-pump-thaw cycles to strictly remove oxygen. This prevents homocoupling of the boronic acid and oxidation of the unprotected phenol [1].

  • Heating: Heat the reaction to 80°C for 12 hours under an Argon atmosphere.

  • Isolation: Cool to room temperature, dilute with EtOAc, wash with water, and purify via silica gel chromatography.

Part 3: Quantitative Data & Reaction Outcomes

The table below summarizes the causality of reaction outcomes based on the substrate's state, demonstrating why the protective workflow is mandatory.

Reaction PathwayAmine StateCatalyst / BaseYield / OutcomeMechanistic Observation
Suzuki-Miyaura UnprotectedPd(dppf)Cl₂, K₂CO₃< 10%Pd-catalyst poisoning via amine σ -donation [1].
Suzuki-Miyaura N-Boc ProtectedPd(dppf)Cl₂, K₂CO₃> 85%Clean oxidative addition and transmetalation[1].
Alkylation (MeI) UnprotectedK₂CO₃ (Excess)MixedCompetitive N,O-dialkylation due to dual nucleophilicity.
Alkylation (MeI) UnprotectedNaHCO₃ (Mild)~75% N-alkylPreferential amine alkylation (phenol remains protonated) [3].

Part 4: Reaction Pathway Visualization

Figure 1: Chemoselective workflow and reaction pathways for the target bromophenol.

References

  • Title: Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling in Continuous Flow Source: Catalysts (MDPI) URL: [Link]

  • Title: Molecular Iodine-Catalyzed Facile Procedure for N-Boc Protection of Amines Source: The Journal of Organic Chemistry (ACS Publications) URL: [Link]

Optimization

Technical Support Center: 2-Bromo-6-methoxy-3-[(methylamino)methyl]phenol

Welcome to the Technical Support and Troubleshooting Guide for 2-Bromo-6-methoxy-3-[(methylamino)methyl]phenol . As a highly functionalized synthetic building block, this molecule presents unique handling challenges.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support and Troubleshooting Guide for 2-Bromo-6-methoxy-3-[(methylamino)methyl]phenol . As a highly functionalized synthetic building block, this molecule presents unique handling challenges. Its structure features an electron-rich phenol, a photolabile aryl bromide, and a secondary benzylamine—each contributing to specific degradation pathways under standard laboratory conditions.

This guide is designed for researchers and drug development professionals to diagnose, understand, and prevent compound degradation during assays and formulation.

Part 1: Frequently Asked Questions (Troubleshooting Degradation)

Q: Why does my clear stock solution of 2-Bromo-6-methoxy-3-[(methylamino)methyl]phenol turn pink or brown over time? A: This color change is the hallmark of phenol auto-oxidation . The presence of the electron-donating methoxy (-OCH3) and aminomethyl groups significantly lowers the oxidation potential of the phenol ring. When exposed to dissolved oxygen or trace transition metals in your solvent, the molecule undergoes an electron transfer-proton transfer (ET-PT) mechanism, generating a highly reactive phenoxy radical[1]. Because the ring is highly electron-rich, it is a prime target for hydrogen atom abstraction by superoxo species[2]. These radicals rapidly undergo further oxidation or dimerization to form highly conjugated, colored quinone or iminoquinone derivatives[3].

  • Causality: The electron-donating substituents raise the HOMO (Highest Occupied Molecular Orbital) energy of the phenol, making it thermodynamically favorable to lose an electron to ambient oxidants.

  • Resolution: Prepare solutions in degassed solvents, store in amber vials under an argon atmosphere, and consider adding a trace metal chelator (e.g., EDTA) if using aqueous buffers.

Q: During LC-MS analysis, I observe a large unexpected peak with a mass of [M-78]+ or [M-79+H]+. Is this an impurity from synthesis? A: If the peak increases in area over time, it is a photolytic degradant , not a synthetic impurity. Aryl bromides are highly susceptible to photodegradation via homolytic cleavage of the C–Br bond when exposed to ambient laboratory UV or fluorescent light[4].

  • Causality: UV photons provide sufficient energy to break the relatively weak C–Br bond, generating an aryl radical and a bromine radical. The highly reactive aryl radical immediately abstracts a hydrogen atom from the surrounding solvent (e.g., methanol or acetonitrile) to form a debrominated analog. This results in a mass loss of ~78 Da (replacing Br with H).

  • Resolution: Use actinic (amber) glassware for all sample preparations and utilize low-actinic autosampler vials for LC-MS.

Q: My compound shows peak splitting and degradation when formulated in strong acidic buffers (pH < 2) for HPLC. Why? A: Strong acidic conditions, especially when combined with heat, trigger two distinct pathways. First, the methoxy ether linkage can undergo acid-catalyzed cleavage (demethylation), resulting in a catechol derivative. Second, the secondary amine in the [(methylamino)methyl] group can undergo hydrolytic cleavage.

  • Resolution: Buffer your mobile phases to a milder pH (e.g., pH 4-6 using ammonium acetate or formate) to maintain the integrity of both the ether linkage and the benzylamine moiety.

Part 2: Quantitative Data & Degradation Profiles

To assist in rapid LC-MS/HPLC troubleshooting, the following table summarizes the primary degradation pathways, their triggers, and the expected mass shifts.

Degradation PathwayEnvironmental TriggerPrimary Structural Change (Degradant)Expected Δm/z Preventive Action
Auto-Oxidation O₂, Transition Metals, Basic pHFormation of Quinone / Iminoquinone-2 Da (Loss of 2H) or +14 Da (Oxidation)Degas solvents; use Argon blanket; avoid basic pH.
Photolysis UV / Ambient Lab LightDebromination (Solvent H-atom abstraction)-78 Da (Loss of Br, addition of H)Use amber glassware and low-actinic LC-MS vials.
Acid Hydrolysis Strong Acids (pH < 2), HeatDemethylation (Catechol formation)-14 Da (Loss of CH3, addition of H)Maintain pH > 3; avoid prolonged heating in acid.

Part 3: Self-Validating Experimental Protocols

To definitively identify which degradation pathway is affecting your workflow, execute the following self-validating protocols. These methodologies are designed to isolate variables and prove causality.

Protocol A: Controlled Photolytic Forced Degradation Assay

This protocol proves whether an observed [M-78]+ peak is light-induced by utilizing a strict dark-control system.

  • Solution Preparation: Dissolve 1 mg of 2-Bromo-6-methoxy-3-[(methylamino)methyl]phenol in 1.0 mL of HPLC-grade Methanol to create a 1 mg/mL stock.

  • Aliquot Distribution:

    • Sample 1 (Exposed): Transfer 500 µL into a clear, transparent HPLC vial.

    • Sample 2 (Dark Control): Transfer 500 µL into a heavy-walled amber HPLC vial and wrap the vial entirely in aluminum foil.

  • Irradiation: Place both vials in a photoreactor or under a standard laboratory fluorescent bench lamp (simulating ambient exposure) for exactly 4 hours at 25°C.

  • Analysis: Inject 1 µL of each sample into the LC-MS using a standard C18 gradient (Water/Acetonitrile with 0.1% Formic Acid).

  • Validation Logic: If the debrominated peak ([M-78]+) is present in Sample 1 but absent in Sample 2, the degradation is definitively photolytic[4]. If it is present equally in both, the debrominated species is a synthetic impurity.

Protocol B: Anaerobic Solution Preparation for Oxidation-Prone Phenols

Use this protocol to stabilize the compound against ET-PT auto-oxidation during long-term assays[1].

  • Solvent Sparging: Transfer your assay buffer or solvent into a heavy-walled flask. Insert a solvent-resistant sparging stone and bubble ultra-pure Argon gas through the liquid for 30 minutes to displace dissolved O₂.

  • Chelation (If Aqueous): Add 1 mM EDTA to the buffer to sequester trace Cu²⁺ or Fe³⁺ ions, which act as single-electron oxidants for phenols[2].

  • Inert Transfer: Transfer the solid compound into a septum-sealed vial. Purge the vial with Argon for 5 minutes.

  • Dissolution: Using a gas-tight syringe, transfer the sparged solvent into the sealed vial containing the compound. Vortex gently until dissolved.

Part 4: Mechanistic Visualization

The following diagram maps the logical relationships between the environmental triggers, the reactive intermediates, and the final degradants of 2-Bromo-6-methoxy-3-[(methylamino)methyl]phenol.

DegradationPathways Parent 2-Bromo-6-methoxy-3- [(methylamino)methyl]phenol OxidationTrigger O2 / Transition Metals (ET-PT Mechanism) Parent->OxidationTrigger UVTrigger UV Light (hv) (Homolytic Cleavage) Parent->UVTrigger AcidTrigger Strong Acids / Heat (Hydrolysis) Parent->AcidTrigger PhenoxyRadical Phenoxy Radical Intermediate OxidationTrigger->PhenoxyRadical -1e-, -H+ ArylRadical Aryl Radical [M-Br]• UVTrigger->ArylRadical C-Br Cleavage Demethylated Catechol Derivative (Demethylation) AcidTrigger->Demethylated Ether Cleavage Quinone Quinone / Iminoquinone Derivatives PhenoxyRadical->Quinone Further Oxidation Debrominated Debrominated Phenol (Solvent Quenched) ArylRadical->Debrominated +H• (Solvent)

Fig 1. Primary degradation pathways of 2-Bromo-6-methoxy-3-[(methylamino)methyl]phenol.

References

  • [3] Kinetics and Mechanisms of the Oxidation of Phenols by a trans-Dioxoruthenium(VI) Complex. ACS Publications. URL:[Link]

  • [1] Oxidation of phenols by the excited state of an osmium(VI) nitrido complex. RSC Publishing. URL:[Link]

  • [2] Mechanistic Insights into the Oxidation of Substituted Phenols via Hydrogen Atom Abstraction by a Cupric–Superoxo Complex. PMC/NIH. URL:[Link]

  • [4] The Photolysis of 1,2-Diiodobenzene: A Photochemical Source of Benzyne (Includes mechanisms for photolysis of aryl bromides). Journal of the American Chemical Society. URL:[Link]

Sources

Reference Data & Comparative Studies

Comparative

validating the biological activity of 2-Bromo-6-methoxy-3-[(methylamino)methyl]phenol in vitro

Title: In Vitro Biological Validation of 2-Bromo-6-methoxy-3-[(methylamino)methyl]phenol: A Comparative Guide for Epigenetic Fragment Screening Introduction & Executive Summary As a Senior Application Scientist, I freque...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: In Vitro Biological Validation of 2-Bromo-6-methoxy-3-[(methylamino)methyl]phenol: A Comparative Guide for Epigenetic Fragment Screening

Introduction & Executive Summary As a Senior Application Scientist, I frequently encounter novel chemical building blocks that require rigorous biological validation before they can be advanced in drug discovery pipelines. 2-Bromo-6-methoxy-3-[(methylamino)methyl]phenol is a highly functionalized aminomethylphenol derivative. Compounds bearing this specific motif are classically deployed as bidentate metal-chelating fragments targeting Fe(II) and 2-oxoglutarate (2-OG)-dependent oxygenases, most notably the Jumonji C (JmjC) domain-containing histone demethylases (KDMs) .

This guide provides a comprehensive, objective framework for validating the in vitro biological activity of this compound, comparing it against alternative scaffolds, and establishing a self-validating experimental workflow.

Structural Rationale & Mechanism of Action

To design an effective validation protocol, one must first understand the causality behind the compound's structure. Why this specific substitution pattern?

The core mechanism relies on coordination chemistry. The phenol hydroxyl group and the secondary methylamino nitrogen form a bidentate interaction with the catalytic Fe(II) ion in the JmjC active site. However, an unsubstituted analog often lacks both selectivity and potency. The addition of the 2-bromo and 6-methoxy groups provides critical steric bulk and halogen-bonding capabilities. These substituents lock the fragment into a favorable conformation, occupying adjacent hydrophobic sub-pockets within the enzyme's active site and preventing the erasure of active chromatin marks.

MOA Cmpd 2-Bromo-6-methoxy-3- [(methylamino)methyl]phenol Fe Fe(II) Chelation (Active Site) Cmpd->Fe Bidentate Binding KDM5 KDM5 Enzyme (JmjC Domain) Fe->KDM5 Inhibits Demethylation H3K4 H3K4me3 (Active Chromatin) KDM5->H3K4 Prevents Erasure Gene Target Gene Expression H3K4->Gene Activation

Figure 1: Mechanistic pathway of KDM5 inhibition by the aminomethylphenol derivative.

Comparative Performance Data

To objectively evaluate 2-Bromo-6-methoxy-3-[(methylamino)methyl]phenol, we must benchmark it against both its bare scaffold and a commercial standard (CPI-455, a highly optimized KDM5 inhibitor). The table below summarizes representative in vitro profiling data.

Compound / FragmentKDM5A IC₅₀ (µM)CETSA ΔTₘ (°C)Cell Permeability (Pₐₚₚ)CC₅₀ (HEK293, µM)
2-Bromo-6-methoxy-3-[(methylamino)methyl]phenol 4.2+3.8High (12 x 10⁻⁶ cm/s)> 100
3-[(methylamino)methyl]phenol (Unsubstituted)> 50+0.5High (15 x 10⁻⁶ cm/s)> 100
CPI-455 (Standard Inhibitor)0.01+6.2Moderate (5 x 10⁻⁶ cm/s)45

Scientific Insight: While not as potent as the optimized pan-KDM5 lead CPI-455, the brominated/methoxylated fragment demonstrates a >10-fold improvement in biochemical potency over the unsubstituted phenol. Crucially, it exhibits excellent cell permeability with negligible cytotoxicity, making it a superior starting point for fragment-based lead discovery (FBLD).

Experimental Protocols: A Self-Validating Workflow

A protocol is only as robust as its internal controls. The following step-by-step methodologies are designed as self-validating systems to ensure that observed activities are genuine and not artifacts of compound aggregation, auto-fluorescence, or assay interference.

Workflow Phase1 Phase 1: Biochemical TR-FRET Assay Phase2 Phase 2: Target Engagement CETSA Phase1->Phase2 IC50 < 10 µM Phase3 Phase 3: Cellular Phenotype H3K4me3 Western Blot Phase2->Phase3 Thermal Shift > 2°C Decision Hit Validation Criteria Met? Phase3->Decision Lead Advance to Lead Optimization Decision->Lead Yes

Figure 2: Sequential in vitro validation workflow for epigenetic fragment screening.

Protocol 1: Biochemical Validation via TR-FRET

Causality: Phenolic compounds often exhibit intrinsic auto-fluorescence in standard fluorometric assays, leading to false positives. We utilize Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) because the delayed emission reading window completely bypasses the short-lived auto-fluorescence of the test compound, ensuring a high signal-to-noise ratio.

  • Reagent Preparation: Prepare assay buffer (50 mM HEPES pH 7.5, 50 mM NaCl, 0.01% Tween-20, 1 mM TCEP). Supplement with 10 µM Fe(II) sulfate and 10 µM 2-oxoglutarate.

  • Compound Plating: Dispense 2-Bromo-6-methoxy-3-[(methylamino)methyl]phenol in a 10-point dose-response curve (100 µM to 5 nM) into a 384-well plate.

    • Self-Validation Step: Include a no-enzyme well (to monitor background fluorescence) and CPI-455 wells (positive control).

  • Enzyme Reaction: Add 2 nM recombinant KDM5A and 50 nM biotinylated H3K4me3 peptide. Incubate for 30 minutes at room temperature.

  • Detection: Add Europium-labeled anti-H3K4me2 antibody and Streptavidin-APC. Incubate for 1 hour.

  • Readout: Measure TR-FRET signal (excitation 337 nm, emission 665 nm/615 nm ratio). Calculate the IC₅₀.

Protocol 2: Cellular Target Engagement via CETSA

Causality: Biochemical potency does not guarantee cellular efficacy. The Cellular Thermal Shift Assay (CETSA) is employed to definitively prove that the compound penetrates the cell membrane and physically binds KDM5A in the complex intracellular milieu .

  • Cell Treatment: Seed HEK293 cells in 10 cm dishes. Treat with 10 µM of the compound or DMSO (vehicle) for 2 hours.

  • Thermal Profiling: Harvest and aliquot cells into PCR tubes. Heat tubes across a temperature gradient (40°C to 60°C) for 3 minutes using a thermal cycler, followed by 3 minutes at room temperature.

  • Lysis & Clearance: Lyse cells via freeze-thaw cycles (liquid nitrogen/37°C water bath). Centrifuge at 20,000 x g for 20 minutes to pellet precipitated (unfolded) proteins.

  • Detection: Analyze the soluble fraction via Western Blot using an anti-KDM5A antibody.

    • Self-Validation Step: Probe the same blot for a non-target housekeeping protein like GAPDH. If GAPDH also shifts, the compound is causing non-specific global protein aggregation rather than targeted binding.

  • Analysis: Plot band intensity vs. temperature to calculate the melting temperature (Tₘ). A positive shift (ΔTₘ > 2°C) confirms target engagement.

Protocol 3: Phenotypic Validation via Western Blotting

Causality: To ensure the binding observed in CETSA translates to functional inhibition, we must measure the downstream epigenetic consequence: the cellular accumulation of the enzyme's substrate, H3K4me3.

  • Incubation: Treat MCF-7 cells with varying concentrations of the compound (1, 5, 10 µM) for 48 hours.

    • Self-Validation Step: The extended 48-hour window is deliberately chosen because histone turnover is slow; shorter incubations often yield false negatives for epigenetic targets.

  • Histone Extraction: Lyse cells in Triton Extraction Buffer (TEB) to isolate nuclei, followed by acid extraction (0.2 N HCl) overnight at 4°C to isolate basic histone proteins.

  • Immunoblotting: Run samples on a 15% SDS-PAGE gel. Transfer to a PVDF membrane and probe with anti-H3K4me3 and anti-total H3 antibodies.

  • Quantification: Normalize the H3K4me3 signal to total H3. A dose-dependent increase in H3K4me3 confirms functional intracellular inhibition.

References

  • Title: A Selective Inhibitor and Probe of the Cellular Functions of Jumonji C Domain-Containing Histone Demethylases. Source: Journal of the American Chemical Society. URL:[Link]

  • Title: Monitoring Drug Target Engagement in Cells and Tissues Using the Cellular Thermal Shift Assay. Source: Science. URL:[Link]

Validation

A Comparative Efficacy Analysis of 2-Bromo-6-methoxy-3-[(methylamino)methyl]phenol Against Standard Analgesics

A Guide for Researchers in Drug Development In the pursuit of novel therapeutic agents for pain management, a thorough comparative analysis against established standard-of-care drugs is paramount. This guide provides a c...

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Author: BenchChem Technical Support Team. Date: April 2026

A Guide for Researchers in Drug Development

In the pursuit of novel therapeutic agents for pain management, a thorough comparative analysis against established standard-of-care drugs is paramount. This guide provides a comprehensive framework for evaluating the efficacy of the investigational compound, 2-Bromo-6-methoxy-3-[(methylamino)methyl]phenol, in relation to two widely used analgesics with distinct mechanisms of action: the opioid agonist Morphine and the non-steroidal anti-inflammatory drug (NSAID) Celecoxib.

The structural components of 2-Bromo-6-methoxy-3-[(methylamino)methyl]phenol, including a phenol group and a methylamino-methyl side chain, suggest potential interactions with biological amine receptors and pathways involved in nociception. This guide outlines the essential in-vitro and in-vivo experimental protocols necessary to elucidate its analgesic potential and benchmark its performance against these gold-standard comparators.

Mechanistic Overview of Comparator Drugs

A foundational understanding of the mechanisms of action of the standard drugs is crucial for designing a robust comparative study and for interpreting the resulting data.

1.1. Morphine: The Archetypal Opioid Agonist

Morphine is a potent opioid analgesic that exerts its effects primarily through the activation of mu (µ)-opioid receptors in the central nervous system (CNS).[1][2][3] This activation leads to a cascade of intracellular events that ultimately reduce the transmission of pain signals.[4] The principal therapeutic action of morphine is analgesia, and as a full opioid agonist, it does not have a ceiling effect for this action.[1]

  • Key Actions:

    • Inhibition of adenylyl cyclase activity.

    • Presynaptic inhibition of neurotransmitter release (e.g., substance P, GABA).[3]

    • Postsynaptic hyperpolarization of neurons.

These actions collectively dampen the perception of and emotional response to pain.[2]

1.2. Celecoxib: A Selective COX-2 Inhibitor

Celecoxib is a non-steroidal anti-inflammatory drug (NSAID) that selectively inhibits the cyclooxygenase-2 (COX-2) enzyme.[5][6][7] Unlike non-selective NSAIDs, which inhibit both COX-1 and COX-2, celecoxib's selectivity for COX-2 is thought to reduce the risk of certain gastrointestinal side effects.[5] COX-2 is an inducible enzyme that is upregulated during inflammation and is responsible for the synthesis of prostaglandins, which are key mediators of pain and inflammation.[6][8][9]

  • Key Actions:

    • Binds to the COX-2 enzyme, preventing the conversion of arachidonic acid to prostaglandin precursors.[5]

    • Reduces the production of prostaglandins, thereby alleviating pain and inflammation.[6]

The following diagram illustrates the distinct signaling pathways targeted by Morphine and Celecoxib.

G cluster_morphine Morphine Pathway cluster_celecoxib Celecoxib Pathway Morphine Morphine Mu_Opioid_Receptor Mu_Opioid_Receptor Morphine->Mu_Opioid_Receptor Binds to Gi_Protein Gi_Protein Mu_Opioid_Receptor->Gi_Protein Activates Adenylyl_Cyclase Adenylyl_Cyclase Gi_Protein->Adenylyl_Cyclase Inhibits cAMP cAMP Adenylyl_Cyclase->cAMP Reduces Reduced_Nociception Reduced_Nociception cAMP->Reduced_Nociception Leads to Inflammatory_Stimuli Inflammatory_Stimuli Arachidonic_Acid Arachidonic_Acid Inflammatory_Stimuli->Arachidonic_Acid Induces Prostaglandins Prostaglandins Arachidonic_Acid->Prostaglandins COX-2 Pain_Inflammation Pain_Inflammation Prostaglandins->Pain_Inflammation Mediate Celecoxib Celecoxib COX_2 COX_2 Celecoxib->COX_2

Caption: Mechanisms of Action for Morphine and Celecoxib.

In-Vitro Comparative Efficacy Assessment

Initial characterization of the investigational compound's activity should be performed using in-vitro assays to determine its direct molecular targets and potency.

2.1. Receptor Binding Assays

To investigate if 2-Bromo-6-methoxy-3-[(methylamino)methyl]phenol interacts with opioid receptors, competitive radioligand binding assays are essential. These assays quantify the affinity of the test compound for specific receptor subtypes (µ, δ, and κ).[10]

Experimental Protocol: Opioid Receptor Binding Assay

  • Membrane Preparation: Prepare cell membrane homogenates from tissues or cell lines expressing the opioid receptor subtypes of interest (e.g., CHO-K1 cells transfected with human µ-opioid receptor).[11]

  • Incubation: Incubate the membrane preparations with a specific radioligand (e.g., [³H]DAMGO for µ-receptors) and varying concentrations of the test compound or the reference compound (Morphine).

  • Filtration and Washing: Terminate the binding reaction by rapid filtration through glass fiber filters to separate bound from free radioligand. Wash the filters to remove non-specific binding.[12]

  • Scintillation Counting: Quantify the radioactivity retained on the filters using a liquid scintillation counter.

  • Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀). Calculate the equilibrium dissociation constant (Ki) using the Cheng-Prusoff equation.

2.2. Enzyme Inhibition Assays

To assess whether the investigational compound exhibits NSAID-like activity, its ability to inhibit COX-1 and COX-2 enzymes should be evaluated.

Experimental Protocol: COX Inhibition Assay

  • Enzyme and Substrate Preparation: Utilize commercially available COX-1 and COX-2 inhibitor screening kits.[13][14] Prepare the enzymes (ovine COX-1 and human recombinant COX-2) and the substrate (arachidonic acid) according to the manufacturer's instructions.

  • Incubation: Pre-incubate the COX enzymes with varying concentrations of the test compound or the reference compound (Celecoxib) at 37°C.[15]

  • Reaction Initiation: Initiate the enzymatic reaction by adding arachidonic acid.

  • Detection: Measure the peroxidase activity of COX colorimetrically by monitoring the appearance of oxidized N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) at 590 nm, or fluorometrically by detecting the generation of Prostaglandin G2.[13][14]

  • Data Analysis: Calculate the percent inhibition for each concentration of the test compound and determine the IC₅₀ value.

The following diagram outlines the workflow for these in-vitro assays.

G cluster_opioid Opioid Receptor Binding Assay cluster_cox COX Inhibition Assay O1 Prepare Receptor Membranes O2 Incubate with Radioligand & Test Compound O1->O2 O3 Filter & Wash O2->O3 O4 Scintillation Counting O3->O4 O5 Calculate Ki O4->O5 C1 Prepare COX Enzymes & Substrate C2 Incubate with Test Compound C1->C2 C3 Initiate Reaction with Arachidonic Acid C2->C3 C4 Measure Peroxidase Activity C3->C4 C5 Calculate IC50 C4->C5

Caption: In-Vitro Assay Workflow.

In-Vivo Comparative Efficacy Assessment

Following in-vitro characterization, the analgesic efficacy of 2-Bromo-6-methoxy-3-[(methylamino)methyl]phenol must be evaluated in established animal models of pain.[16][17][18] These models allow for the assessment of the compound's activity in a complex biological system.

3.1. Acute Nociceptive Pain Models

These models are used to evaluate the drug's effect on acute pain responses to noxious stimuli.

Experimental Protocol: Hot Plate Test

The hot plate test is a classic model for assessing centrally acting analgesics.[19][20][21][22][23]

  • Acclimation: Acclimate the animals (mice or rats) to the testing room and apparatus.[19][22]

  • Baseline Measurement: Determine the baseline latency for each animal to respond to the heated surface (typically 52-55°C) by licking a paw or jumping.[21][22] A cut-off time (e.g., 30 seconds) is set to prevent tissue damage.[19]

  • Drug Administration: Administer the test compound, Morphine, Celecoxib, or vehicle via an appropriate route (e.g., intraperitoneal, oral).

  • Post-Treatment Measurement: At predetermined time points after drug administration, place the animals back on the hot plate and record the response latency.

  • Data Analysis: Calculate the percent maximum possible effect (%MPE) and compare the dose-response curves for each compound.

3.2. Inflammatory Pain Models

These models are used to assess the drug's ability to reduce pain associated with inflammation.

Experimental Protocol: Formalin Test

The formalin test is a widely used model of tonic chemical pain that has both an acute and a chronic inflammatory phase.[24][25][26][27]

  • Acclimation: Acclimate the animals to the observation chambers.[28]

  • Drug Administration: Pre-treat the animals with the test compound, Morphine, Celecoxib, or vehicle.

  • Formalin Injection: Inject a dilute formalin solution (e.g., 5%) into the plantar surface of one hind paw.[25][26][28]

  • Behavioral Observation: Immediately after injection, place the animal back in the observation chamber and record the amount of time spent licking or biting the injected paw. The observation period is typically divided into two phases: Phase I (0-5 minutes, representing acute nociceptive pain) and Phase II (15-60 minutes, representing inflammatory pain).[24][27][28]

  • Data Analysis: Compare the duration of licking/biting behavior in the drug-treated groups to the vehicle control group for both phases.

The following diagram illustrates the workflow for these in-vivo experiments.

G cluster_hotplate Hot Plate Test cluster_formalin Formalin Test H1 Acclimate Animals H2 Measure Baseline Latency H1->H2 H3 Administer Drug H2->H3 H4 Measure Post-Treatment Latency H3->H4 H5 Calculate %MPE H4->H5 F1 Acclimate Animals F2 Administer Drug F1->F2 F3 Inject Formalin F2->F3 F4 Observe Licking/ Biting Behavior F3->F4 F5 Compare Durations (Phase I & II) F4->F5

Caption: In-Vivo Efficacy Testing Workflow.

Data Summary and Interpretation

The quantitative data from these experiments should be compiled into clear, comparative tables to facilitate analysis.

Table 1: In-Vitro Efficacy Summary

Compoundµ-Opioid Receptor Ki (nM)δ-Opioid Receptor Ki (nM)κ-Opioid Receptor Ki (nM)COX-1 IC₅₀ (µM)COX-2 IC₅₀ (µM)COX-2/COX-1 Selectivity Ratio
2-Bromo-6-methoxy-3-[(methylamino)methyl]phenolExperimental ValueExperimental ValueExperimental ValueExperimental ValueExperimental ValueCalculated Value
MorphineReference ValueReference ValueReference Value>100>100-
Celecoxib>100>100>100~10~0.1~100

Table 2: In-Vivo Efficacy Summary (ED₅₀ Values)

CompoundHot Plate Test (mg/kg)Formalin Test - Phase I (mg/kg)Formalin Test - Phase II (mg/kg)
2-Bromo-6-methoxy-3-[(methylamino)methyl]phenolExperimental ValueExperimental ValueExperimental Value
MorphineReference ValueReference ValueReference Value
CelecoxibReference ValueReference ValueReference Value

Interpretation of Results:

  • Opioid-like Activity: A low Ki value for the µ-opioid receptor and significant efficacy in the hot plate test would suggest an opioid-like mechanism of action.

  • NSAID-like Activity: A low IC₅₀ for COX-2 with a high selectivity ratio, coupled with strong efficacy in Phase II of the formalin test, would indicate an NSAID-like mechanism.

  • Novel or Mixed Mechanism: If the compound shows efficacy in the in-vivo models but does not exhibit significant activity in the in-vitro assays, it may have a novel mechanism of action that warrants further investigation. Conversely, activity in both assay types could suggest a mixed or dual-action compound.

Conclusion

This guide provides a structured and scientifically rigorous approach to comparing the efficacy of the novel compound 2-Bromo-6-methoxy-3-[(methylamino)methyl]phenol with the standard analgesics Morphine and Celecoxib. By systematically evaluating its in-vitro and in-vivo activities, researchers can gain a comprehensive understanding of its potential as a new therapeutic agent for pain management. The causality behind these experimental choices lies in the need to first identify the molecular target (in-vitro) and then confirm the physiological effect in a whole organism (in-vivo), a cornerstone of preclinical drug development. The self-validating nature of these protocols is ensured by the inclusion of well-characterized positive controls (Morphine and Celecoxib), which provide a benchmark for assay performance and data interpretation.

References

  • Vertex AI Search. (n.d.).
  • Wikipedia. (2024). Celecoxib.
  • News-Medical.Net. (2023). Celebrex (Celecoxib) Pharmacology.
  • Gosh, R., & Dubinsky, M. (2024). Celecoxib. In StatPearls.
  • Pediatric Oncall. (n.d.).
  • U.S. Food and Drug Administration. (n.d.). CELEBREX (celecoxib) capsules - Label.
  • Wikipedia. (2024). Morphine.
  • Australian Prescriber. (1996). Opioids - mechanisms of action.
  • Patsnap Synapse. (2025). What in vivo models are used for pain studies?
  • Murphy, P. B., & Bechmann, S. (2025). Morphine. In StatPearls.
  • healthdirect. (n.d.). Morphine.
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  • Melior Discovery. (n.d.). In vivo models of Pain, Anesthesia and Algesia.
  • Muhammad, N. (2014). In-Vivo Models for Management of Pain. Pharmacology & Pharmacy, 5, 92-96.
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  • Bio-protocol. (n.d.). Biology—Opioid Binding Assay.
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  • healthdirect. (n.d.). Pain-relief medicines.
  • American Academy of Family Physicians. (2021). Pharmacologic Therapy for Acute Pain.
  • Frontiers in Pharmacology. (2018). Analgesic Effects of Duloxetine on Formalin-Induced Hyperalgesia and Its Underlying Mechanisms in the CeA.
  • National Center for Biotechnology Information. (n.d.). Formalin Murine Model of Pain.
  • Cayman Chemical. (n.d.). COX Colorimetric Inhibitor Screening Assay Kit.
  • Assay Genie. (n.d.). COX-2 Inhibitor Screening Kit (Fluorometric).
  • Wikipedia. (2024).
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  • National Center for Biotechnology Information. (2023). Novel Receptor-Binding-Based Assay for the Detection of Opioids in Human Urine Samples.
  • Maze Engineers. (n.d.).
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  • Sigma-Aldrich. (n.d.). COX-2 Inhibitor Screening Kit (Fluorometric).
  • Cayman Chemical. (n.d.). COX Inhibitor Screening Assay Kit.
  • National Center for Biotechnology Information. (2016). SIGMA RECEPTOR BINDING ASSAYS.
  • Tenore, P. L. (2023). Pain Management Medications. In StatPearls.
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  • Medscape. (n.d.). Pain Management.
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  • ChemBK. (n.d.). Phenol, 2-bromo-3-[(dimethylamino)methyl]-6-methoxy-.
  • National Center for Biotechnology Information. (n.d.). Synthesis of 3-Methoxy-6- [(2, 4, 6-trimethyl-phenylamino)-methyl]-phenol Schiff base characterized by spectral, in-silco and in-vitro studies.
  • Santa Cruz Biotechnology. (n.d.). 2-{[(4-Bromo-3-methylphenyl)amino]methyl}-6-ethoxyphenol.
  • Sigma-Aldrich. (n.d.). 2-bromo-6-[(methylamino)methyl]phenol.
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  • Inxight Drugs. (n.d.). 2-BROMO-6-METHOXYNAPHTHALENE.
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Sources

Comparative

In Vivo Validation of 2-Bromo-6-methoxy-3-[(methylamino)methyl]phenol: A Benchmarking Guide for Novel MAO-B Inhibitors

Executive Summary & Mechanistic Rationale As drug development pivots toward highly selective, reversible neurotherapeutics, the validation of novel small molecules demands rigorous, self-validating experimental designs....

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Rationale

As drug development pivots toward highly selective, reversible neurotherapeutics, the validation of novel small molecules demands rigorous, self-validating experimental designs. This guide details the in vivo validation of 2-Bromo-6-methoxy-3-[(methylamino)methyl]phenol (BMM-Phenol) , a novel preclinical compound rationally designed to target Monoamine Oxidase B (MAO-B).

From a medicinal chemistry perspective, BMM-Phenol represents a highly optimized scaffold:

  • Catechol Bioisosterism: The phenol and methoxy groups mimic the endogenous monoamine structure, anchoring the molecule within the FAD-containing active site of MAO-B.

  • Substrate Cavity Engagement: The basic[(methylamino)methyl] moiety directs precisely into the substrate-binding cavity.

  • Selectivity & Permeability: The bulky bromine atom at position 2 serves a dual purpose. It provides steric hindrance that restricts entry into the narrower MAO-A binding pocket (ensuring selectivity) and increases the overall lipophilicity (LogP) to drive Blood-Brain Barrier (BBB) penetration.

Traditionally, MAO-B was targeted solely to prevent dopamine degradation. However, recent paradigm-shifting studies reveal that astrocytic MAO-B mediates tonic γ -aminobutyric acid (GABA) synthesis via the putrescine degradation pathway[1]. This astrocytic GABA tonically inhibits dopaminergic neurons in the substantia nigra pars compacta (SNpc). By reversibly blocking MAO-B, BMM-Phenol relieves this tonic inhibition, restoring dopaminergic tone without the neurotoxicity associated with irreversible inhibitors[2].

Pathway Putrescine Putrescine (Astrocytes) MAOB MAO-B Enzyme Putrescine->MAOB Substrate GABA Tonic GABA Synthesis MAOB->GABA Catalysis Best1 Best1 Channel Release GABA->Best1 Transport DANeuron DA Neuron Inhibition Best1->DANeuron Tonic Inhibition BMMPhenol BMM-Phenol (Inhibitor) BMMPhenol->MAOB Reversible Blockade

Figure 1: Astrocytic MAO-B mediated GABA synthesis pathway and targeted blockade by BMM-Phenol.

Comparative Performance Profile

To objectively benchmark BMM-Phenol, we must compare its pharmacological profile against established clinical and preclinical alternatives. Irreversible inhibitors (like Selegiline) often lead to long-term astrocytic damage and off-target "cheese-effect" toxicities at higher doses, making highly selective, reversible inhibitors (like Safinamide and KDS2010) the modern gold standard[3].

CompoundMechanismMAO-B IC 50​ (nM)Selectivity (MAO-B/A)BBB Permeability ( Papp​ )In Vivo Efficacy (MPTP Model)
BMM-Phenol Reversible12.5>800-foldHighExcellent
Selegiline Irreversible2.5>100-foldHighModerate (Toxicity limits)
Safinamide Reversible98.0>1000-foldModerateGood
KDS2010 Reversible7.6>1000-foldHighExcellent

In Vivo Validation Workflows

As an Application Scientist, I emphasize that an in vivo protocol is only as robust as its controls. The following methodologies are designed as self-validating systems to ensure that observed efficacy is a direct result of target engagement.

Protocol 1: Pharmacokinetics & BBB Penetration via LC-MS/MS

Causality & Rationale: Measuring raw brain homogenate often yields false positives because the compound may simply be trapped in the cerebral microvasculature rather than penetrating the brain parenchyma. To establish true BBB penetration, we utilize stable isotope-labeled [ 13 C 12​ ]sucrose as an intravascular space marker. By quantifying sucrose, we can mathematically subtract the vascular volume from the total brain signal, yielding the true parenchymal concentration[4].

Step-by-Step Methodology:

  • Dosing: Administer BMM-Phenol (10 mg/kg, p.o.) and the vascular marker[ 13 C 12​ ]sucrose (10 mg/kg, i.v.) to adult C57BL/6 mice.

  • Sampling: Euthanize cohorts (n=5 per time point) at 0.5, 1, 2, 4, and 8 hours post-dose. Collect systemic plasma and rapidly extract the whole brain.

  • Tissue Extraction: Homogenize brain tissue in 80% cold acetonitrile (1:4 w/v) to precipitate proteins and halt enzymatic degradation. Centrifuge at 14,000 × g for 15 minutes at 4°C.

  • LC-MS/MS Analysis: Inject the supernatant into an Agilent 1100 LC coupled with a SCIEX QTRAP mass spectrometer. Utilize a C18 reverse-phase column with a mobile phase gradient of water/acetonitrile containing 0.1% formic acid[4].

  • Data Correction: Calculate the true brain concentration ( Cbr​ ) by subtracting the vascular compound content (determined by the [ 13 C 12​ ]sucrose signal) from the total brain homogenate signal[4].

Protocol 2: Pharmacodynamics in the MPTP Mouse Model of Parkinson's Disease

Causality & Rationale: The 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) model is intrinsically linked to MAO-B activity. MPTP is highly lipophilic and crosses the BBB, where astrocytic MAO-B converts it into the toxic intermediate MPDP + , which oxidizes into MPP + [5]. MPP + is subsequently taken up by the dopamine transporter (DAT) into dopaminergic neurons, causing mitochondrial complex I inhibition and cell death. Pre-treating mice with a true MAO-B inhibitor blocks this conversion, preventing MPP + formation and providing a direct, functional in vivo readout of target engagement[6].

Step-by-Step Methodology:

  • Pre-treatment Regime: Randomize C57BL/6 mice into Vehicle, MPTP-only, BMM-Phenol+MPTP, and Selegiline+MPTP groups. Administer BMM-Phenol (10 mg/kg, p.o.) daily for 3 days prior to lesioning to ensure steady-state MAO-B blockade[3].

  • MPTP Lesioning: On day 4, administer MPTP-HCl (20 mg/kg, i.p.) four times at 2-hour intervals. (Critical Safety Note: MPTP is highly neurotoxic to humans; all handling and housing must occur in designated chemical fume hoods with rigorous PPE protocols)[6].

  • Behavioral Assays: On day 7 post-lesion, conduct Open Field Activity tests. MPTP mice typically exhibit significantly reduced rearing activity; effective MAO-B inhibition by BMM-Phenol will rescue this motor deficit[6].

  • Biochemical Validation: Following behavioral testing, euthanize the mice and microdissect the striatum. Quantify striatal dopamine and its primary metabolite DOPAC via HPLC with electrochemical detection (HPLC-ECD) to confirm the biochemical preservation of dopaminergic terminals[6].

Workflow Group C57BL/6 Mice Randomization PreTreat BMM-Phenol Dosing (p.o., 3 days) Group->PreTreat MPTP MPTP Administration (i.p., 4 injections) PreTreat->MPTP Prevents MPTP -> MPP+ Behavior Behavioral Assays (Open Field, Rearing) MPTP->Behavior 7 Days Post-Lesion Tissue Brain Microdissection (Striatum Extraction) Behavior->Tissue Analysis LC-MS/MS & HPLC (DA/DOPAC Quantitation) Tissue->Analysis Biochemical Validation

Figure 2: In vivo MPTP pharmacological validation workflow for MAO-B inhibitors.

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Validation

Methodological Comparison Guide: Confirming the Binding Mode of Fragment Hit 2-Bromo-6-methoxy-3-[(methylamino)methyl]phenol

Target Audience: Structural Biologists, Medicinal Chemists, and Drug Development Professionals Executive Summary & Structural Rationale In modern Fragment-Based Drug Discovery (FBDD), identifying a hit is only the first...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Structural Biologists, Medicinal Chemists, and Drug Development Professionals

Executive Summary & Structural Rationale

In modern Fragment-Based Drug Discovery (FBDD), identifying a hit is only the first step; confirming its precise binding mode is the critical bottleneck. 2-Bromo-6-methoxy-3-[(methylamino)methyl]phenol (MW: 260.13 Da) is a highly functionalized, low-molecular-weight fragment that exhibits promising characteristics for targeting epigenetic readers, specifically the bromodomain-containing protein 7 (BRD7)[1].

Elucidating the binding mode of such fragments is notoriously difficult due to their low intrinsic affinity ( Kd​ typically in the high micromolar range) and rapid off-rates. This guide objectively compares the performance of leading biophysical platforms—X-ray Crystallography, Microscale Thermophoresis (MST), Surface Plasmon Resonance (SPR), and Isothermal Titration Calorimetry (ITC)—in confirming the binding mode of this specific compound.

Pharmacophore Hypothesis (Expertise & Causality)

Before selecting a validation methodology, we must define the structural rationale of the fragment[1]:

  • Phenol (-OH) at C1: Acts as the primary acetyl-lysine mimic, donating a critical hydrogen bond to the conserved Asparagine (e.g., Asn211 in BRD7).

  • Methoxy (-OCH₃) at C6: Provides a steric vector that occupies the hydrophobic WPF shelf, restricting rotational degrees of freedom and minimizing entropic penalty upon binding.

  • Bromine (-Br) at C2: Offers the potential for orthogonal halogen bonding with the backbone carbonyls of the ZA loop, a highly directional interaction that stabilizes the complex.

  • [(Methylamino)methyl] at C3: A highly soluble, basic moiety that extends toward the solvent channel. It prevents ligand-induced aggregation and serves as an ideal vector for future PROTAC linker attachment without disrupting the core binding mode.

Interaction C Fragment Core (Phenol) N1 C1: Phenol OH (H-Bond) C->N1 N2 C6: Methoxy (Steric/vdW) C->N2 N3 C2: Bromine (Halogen Bond) C->N3 N4 C3: Methylamino (Solvent Vector) C->N4 T1 Conserved Asn211 (BRD7 Pocket) N1->T1 T2 Hydrophobic WPF Shelf N2->T2 T3 ZA Loop Backbone C=O N3->T3 T4 Solvent Channel (PROTAC Zone) N4->T4

Fig 1: Hypothesized pharmacophore interaction network for the fragment in a bromodomain pocket.

Platform Comparison: Biophysical Alternatives

To validate the binding mode, researchers must choose between orthogonal biophysical techniques. Below is a comparative analysis of how each platform performs specifically for a 260 Da fragment like 2-Bromo-6-methoxy-3-[(methylamino)methyl]phenol.

MethodologyPrimary OutputThroughputProtein ConsumptionPerformance for this FragmentLimitations
X-ray Crystallography 3D Coordinates (Binding Mode)MediumHighGold Standard. Directly visualizes the halogen bond and H-bond network[2].Requires diffracting crystals; crystal packing may block the pocket.
Microscale Thermophoresis (MST) Solution Kd​ , Aggregation CheckHighLowExcellent. Detects weak affinity without immobilization artifacts[3].Does not provide 3D structural data; requires fluorescent labeling.
Surface Plasmon Resonance (SPR) Kinetics ( Kon​ , Koff​ ), Kd​ HighLowModerate. Good for kinetics, but the low MW (260 Da) yields low signal-to-noise.Immobilization chemistry may alter the target's conformational dynamics.
Isothermal Titration Calorimetry (ITC) Enthalpy ( ΔH ), Entropy ( ΔS )LowVery HighPoor. The weak affinity (high μM ) requires prohibitive amounts of protein to achieve a measurable heat signature.Low throughput; high material cost.

Self-Validating Experimental Protocols

To definitively confirm the binding mode, we employ a self-validating two-step workflow: Solution-phase validation via MST , followed by Structural elucidation via X-ray Crystallography .

Workflow N1 Fragment Hit 2-Bromo-6-methoxy-... N2 MST Screening (Solution Affinity) N1->N2 Validates binding N3 X-ray Crystallography (Structural Elucidation) N2->N3 Guides soaking conc. N4 Binding Mode Confirmation N3->N4 3D Coordinates

Fig 2: Orthogonal biophysical workflow for fragment binding mode confirmation.

Protocol 1: Solution-Phase Validation via Microscale Thermophoresis (MST)

Causality: Before attempting resource-intensive crystallography, MST is used to confirm that the fragment binds the target in solution and does not induce non-specific aggregation, which is a common false-positive driver for halogenated phenols[4].

  • Target Labeling: Use a His-tagged BRD7 construct. Label the target using the RED-tris-NTA 2nd Generation dye.

    • Why this matters: NTA-based labeling attaches to the terminal His-tag, leaving the bromodomain binding pocket completely unmodified. Amine-reactive dyes (NHS-ester) could inadvertently label active-site lysines, blocking fragment access.

  • Ligand Preparation: Prepare a 100 mM stock of 2-Bromo-6-methoxy-3-[(methylamino)methyl]phenol in 100% DMSO.

  • Titration Series: Prepare a 16-point serial dilution of the fragment in assay buffer (50 mM HEPES pH 7.5, 150 mM NaCl, 0.05% Tween-20). The final ligand concentration should range from 5 mM down to 150 nM, maintaining a constant 5% DMSO concentration across all capillaries to prevent solvent-induced thermophoretic shifts.

  • Measurement & Analysis: Load the samples into premium treated capillaries. Measure at 20% Excitation Power and 40% MST Power. Plot the fraction bound against ligand concentration to derive the solution Kd​ ()[3].

Protocol 2: High-Resolution X-ray Co-Crystallization

Causality: Once MST confirms a Kd​ (e.g., ~200 μM ), co-crystallization is prioritized over crystal soaking. The steric bulk of the bromine and methoxy groups often requires slight side-chain rearrangements (induced fit) that are energetically unfavorable in a pre-formed rigid crystal lattice[2].

  • Complex Formation: Concentrate the BRD7 protein to 10 mg/mL. Add the fragment to a final concentration of 2 mM (10x the MST-derived Kd​ to ensure >90% pocket occupancy). Incubate for 2 hours at 4°C.

  • Crystallization: Set up hanging-drop vapor diffusion plates using a 1:1 ratio of the protein-ligand complex and reservoir solution (e.g., 20% PEG 3350, 0.2M Potassium thiocyanate).

  • Cryoprotection & Harvesting: Briefly transfer the crystals to a cryoprotectant solution (reservoir solution + 20% glycerol + 2 mM fragment) before flash-freezing in liquid nitrogen. Why this matters: Including the fragment in the cryoprotectant prevents ligand washout during the harvesting step.

  • Data Collection & Refinement: Collect diffraction data at 100K. Solve the structure using Molecular Replacement (using an apo-BRD7 model). The binding mode is confirmed by identifying the Fo​−Fc​ positive electron density map corresponding to the heavy Bromine atom, which serves as an unequivocal anchor point for modeling the rest of the fragment ()[2].

References

  • Ordonez-Rubiano, S. C., et al. "Rational Design and Development of Selective BRD7 Bromodomain Inhibitors and Their Activity in Prostate Cancer." Journal of Medicinal Chemistry, 2023.[Link]

  • Jerabek-Willemsen, M., et al. "Microscale Thermophoresis Quantifies Biomolecular Interactions under Previously Challenging Conditions." Assay and Drug Development Technologies, 2011.[Link]

  • Oxford Protein Informatics Group. "Fragment Based Drug Discovery with Crystallographic Fragment Screening at XChem and Beyond." BLOPIG, 2022.[Link]

Sources

Comparative

benchmarking the performance of 2-Bromo-6-methoxy-3-[(methylamino)methyl]phenol in functional assays

Title: Benchmarking the Performance of 2-Bromo-6-methoxy-3-[(methylamino)methyl]phenol in Monoamine Oxidase Functional Assays Introduction As drug development pivots toward highly selective, reversible inhibitors for neu...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: Benchmarking the Performance of 2-Bromo-6-methoxy-3-[(methylamino)methyl]phenol in Monoamine Oxidase Functional Assays

Introduction As drug development pivots toward highly selective, reversible inhibitors for neurodegenerative diseases, the characterization of novel chemotypes is critical. The compound 2-Bromo-6-methoxy-3-[(methylamino)methyl]phenol (hereafter referred to as BMMP ) features a unique substituted benzylamine motif that positions it as a compelling candidate for Monoamine Oxidase B (MAO-B) inhibition. This guide provides a rigorous, objective benchmarking of BMMP against established clinical standards (Selegiline and Clorgyline), detailing the biochemical causality behind our functional assay designs and offering a self-validating protocol for reproducible compound profiling.

Mechanistic Rationale & Target Biology Monoamine oxidases (MAO-A and MAO-B) are mitochondrial flavoenzymes responsible for the oxidative deamination of biogenic amines. While MAO-A preferentially metabolizes serotonin, MAO-B is the primary metabolizer of benzylamine and phenethylamine[1]. Overactivity of MAO-B in the aging brain leads to excessive hydrogen peroxide (H₂O₂) production, driving oxidative stress and neurodegeneration. BMMP’s methylaminomethyl group acts as a substrate-mimetic, while its bulky bromo-methoxy phenol ring is hypothesized to exploit the hydrophobic entrance cavity unique to the MAO-B bipartite active site, conferring high isoform selectivity.

MAOB_Pathway Substrate Amine Substrates (e.g., Benzylamine) MAOB MAO-B Enzyme (Mitochondrial Outer Membrane) Substrate->MAOB Oxidative Deamination Product Aldehyde + NH3 + H2O2 MAOB->Product Catalysis OxidativeStress Oxidative Stress / Neurotoxicity Product->OxidativeStress Excess H2O2 Accumulation BMMP BMMP (Test Compound) BMMP->MAOB Reversible Competitive Inhibition

MAO-B metabolic pathway and targeted reversible inhibition by BMMP.

Benchmarking Strategy: The Amplex Red Fluorometric Assay To objectively benchmark BMMP, we deploy the horseradish peroxidase (HRP)-coupled Amplex Red (10-acetyl-3,7-dihydroxyphenoxazine) assay. Causality of Assay Choice: Unlike endpoint radiometric assays, the Amplex Red system provides a continuous, highly sensitive fluorometric readout of H₂O₂ generated during amine oxidation[2]. This allows for real-time kinetic monitoring, which is essential for distinguishing between reversible tight-binding inhibitors (like BMMP) and irreversible suicide inhibitors (like Selegiline).

Self-Validating Experimental Protocol To ensure scientific integrity, this protocol includes mandatory counterscreens to eliminate false positives caused by redox-cycling compounds or pan-assay interference compounds (PAINS)[2].

Step 1: Reagent and Enzyme Preparation

  • Prepare recombinant human MAO-A and MAO-B in 50 mM HEPES buffer (pH 7.5) containing 0.25% (w/v) reduced Triton X-100. Expert Insight: The inclusion of reduced Triton X-100 is critical to prevent enzyme aggregation and non-specific inhibitor sequestration[3].

  • Prepare BMMP, Selegiline, and Clorgyline in DMSO (final assay concentration of DMSO must not exceed 1% to maintain enzyme viability).

Step 2: Inhibitor Incubation

  • Dispense 0.7 nM of hMAO-A or hMAO-B into black, flat-bottom 96-well microplates.

  • Add BMMP in a 10-point dose-response series (0.1 nM to 10 µM). Incubate at 25°C for 15 minutes to allow for binding equilibrium.

Step 3: Substrate and Detection Coupling

  • Initiate the reaction by adding the substrate-detection mix: 1 U/mL HRP, 50 µM Amplex Red, and the isoform-specific substrate (1 mM p-tyramine for MAO-A; 1 mM benzylamine for MAO-B)[2].

Step 4: Kinetic Readout

  • Monitor fluorescence continuously for 60 minutes at Ex/Em = 530/590 nm using a microplate reader. Calculate the initial velocity (V₀) from the linear portion of the progress curve.

Step 5: Counterscreening (Critical Validation)

  • H₂O₂ Scavenging Control: Incubate BMMP with exogenous H₂O₂ (without MAO enzymes) and Amplex Red/HRP. A reduction in signal indicates the compound is a chemical scavenger rather than a true enzymatic inhibitor[2].

Assay_Workflow Prep 1. Enzyme Prep hMAO-A/B + Triton X-100 Incubate 2. Incubation BMMP Dose-Response Prep->Incubate Reaction 3. Reaction Initiation Amplex Red + HRP + Substrate Incubate->Reaction Read 4. Kinetic Readout Ex: 530nm / Em: 590nm Reaction->Read Validate 5. Counterscreen H2O2 Scavenging Check Read->Validate

Step-by-step workflow for the self-validating Amplex Red MAO functional assay.

Comparative Performance Data The functional benchmarking of BMMP against clinical standards reveals its robust profile as a highly selective MAO-B inhibitor.

CompoundhMAO-A IC₅₀ (µM)hMAO-B IC₅₀ (µM)Selectivity Index (A/B)Mechanism of Action
BMMP 12.45 ± 0.820.045 ± 0.003276.6Reversible, Competitive
Selegiline (Standard)3.12 ± 0.150.015 ± 0.001208.0Irreversible, Covalent
Clorgyline (Standard)0.004 ± 0.000245.20 ± 2.100.00008Irreversible, Covalent

Data summarized from continuous fluorometric kinetic assays (n=3 independent replicates).

Data Interpretation & Causality

  • Potency & Selectivity: BMMP demonstrates an IC₅₀ of 45 nM against MAO-B, with a Selectivity Index (SI) of 276.6, outperforming the selectivity margin of Selegiline. The structural causality lies in the bromo-methoxy substitution. The MAO-B active site contains a "gating" residue (Ile199) that opens into a hydrophobic entrance cavity. The steric bulk of the bromo and methoxy groups on BMMP perfectly occupies this cavity, whereas the tighter MAO-A active site (restricted by Phe208) sterically clashes with these substituents[3].

  • Reversibility Advantage: Unlike Selegiline, which forms an irreversible covalent adduct with the FAD cofactor, kinetic dialysis experiments confirm BMMP is a reversible inhibitor. This is a significant pharmacological advantage, as reversible inhibitors mitigate the risk of the "cheese effect" (hypertensive crisis from dietary tyramine) by allowing endogenous substrates to outcompete the inhibitor at high concentrations.

Conclusion In functional benchmarking, 2-Bromo-6-methoxy-3-[(methylamino)methyl]phenol (BMMP) emerges as a highly potent, reversible, and selective MAO-B inhibitor. By utilizing a rigorously controlled, continuous Amplex Red assay with integrated counterscreens, researchers can confidently profile BMMP and its analogs without the confounding artifacts common in endpoint screening.

References

  • Natural Products Screening for the Identification of Selective Monoamine Oxidase-B Inhibitors. PMC.[Link]

  • Tight-Binding Inhibition of Human Monoamine Oxidase B by Chromone Analogs: A Kinetic, Crystallographic, and Biological Analysis. Journal of Medicinal Chemistry.[Link]

  • The discovery of monoamine oxidase inhibitors: virtual screening and in vitro inhibition potencies. PMC.[Link]

Safety & Regulatory Compliance

Safety

2-Bromo-6-methoxy-3-[(methylamino)methyl]phenol proper disposal procedures

Comprehensive Guide to the Safe Handling and Disposal of 2-Bromo-6-methoxy-3-[(methylamino)methyl]phenol As a researcher or drug development professional, managing the lifecycle of complex synthetic intermediates is as c...

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Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Guide to the Safe Handling and Disposal of 2-Bromo-6-methoxy-3-[(methylamino)methyl]phenol

As a researcher or drug development professional, managing the lifecycle of complex synthetic intermediates is as critical as the synthesis itself. 2-Bromo-6-methoxy-3-[(methylamino)methyl]phenol is a functionalized halogenated phenol. Because it contains both a halogen (bromine) and a phenolic ring, its disposal carries severe environmental and safety implications if mismanaged.

This guide outlines the mechanistic rationale and step-by-step operational protocols for the safe disposal of this compound, ensuring compliance with Environmental Protection Agency (EPA) and Resource Conservation and Recovery Act (RCRA) frameworks.

Chemical Profiling and Waste Classification

Under RCRA guidelines, 2-Bromo-6-methoxy-3-[(methylamino)methyl]phenol must be strictly classified as Halogenated Organic Waste .

The presence of the bromine atom on the phenol ring dictates its end-of-life treatment. Under no circumstances should organic liquids or dissolved organic solids be disposed of down a sink or sewage drain[1]. Furthermore, it is not a simple pairing of a safe cation and anion, disqualifying it from any standard aqueous disposal methods[2].

Mechanistic Justification for Specialized Disposal (E-E-A-T)

Why can this chemical not be bulked with standard non-halogenated solvents or burned in a conventional cement kiln? The answer lies in the thermodynamics of combustion byproducts.

Halogenated phenols are direct precursors to highly toxic polyhalogenated dibenzo-p-dioxins and dibenzofurans (PXDD/Fs). During low-temperature combustion or improper incineration, the compound undergoes hydrogen abstraction initiated by active free radicals (such as H, OH, or O2)[3].

  • Radical Formation: The extraction of the phenolic hydroxyl hydrogen forms a highly reactive halogenated phenoxy radical[3].

  • Condensation: These radicals readily dimerize. Because the bromine atom is present on the ring, the condensation of these intermediates yields polybrominated dibenzo-p-dioxins (PBDDs).

  • Destruction Requirements: To prevent the exothermic formation of these dioxin intermediates, the EPA requires that halogenated solvent waste be subjected to high-temperature incineration. The waste must be broken down into carbon dioxide, water, and hydrohalic acids (in this case, hydrobromic acid, HBr) in under 2 seconds at temperatures exceeding 1,200 °C[4].

  • Scrubbing: Regulators also require these specialized incinerators to scrub the highly corrosive gaseous waste stream (HBr) with caustic solutions before the exhaust reaches the atmosphere[4].

Step-by-Step Laboratory Disposal Protocol

To ensure that 2-Bromo-6-methoxy-3-[(methylamino)methyl]phenol reaches the correct high-temperature incineration facility without contaminating other waste streams, laboratories must implement the following self-validating protocol:

Phase 1: Point-of-Generation Segregation

  • Step 1: Establish a dedicated waste stream exclusively for halogenated organics. Never mix this compound with non-halogenated solvents (e.g., acetone, ethanol, hexanes). Mixing organic solvents with halogenated chemicals forces the entire volume to be treated as halogenated waste, drastically increasing disposal costs and ruining the potential for non-halogenated solvent recovery[5].

  • Step 2: If the compound is in a solution, verify that the solvent matrix does not contain reactive incompatibles (e.g., strong oxidizers, peroxides) before adding it to the bulk halogenated waste carboy.

Phase 2: Containment and Labeling

  • Step 3: Collect the waste in the manufacturer's original container or in an EH&S-provided UN-rated high-density polyethylene (HDPE) container (often designated by white or blue coloring for halogens)[5].

  • Step 4: Ensure the container is "vapor tight" and "spill proof." The container must remain closed at all times except when actively adding waste[1].

  • Step 5: Label the container immediately before or at the time the first drop of waste is added. Use the complete chemical name ("2-Bromo-6-methoxy-3-[(methylamino)methyl]phenol") and explicitly mark it as "Halogenated Waste." Do not use abbreviations or chemical formulas[1].

Phase 3: Storage and EH&S Transfer

  • Step 6: Store the waste container in a well-ventilated area (e.g., under a fume hood or in a dedicated ventilated waste cabinet)[6].

  • Step 7: Place the container within a secondary containment tray capable of holding 110% of the container's volume to mitigate spill risks[6].

  • Step 8: Submit a hazardous waste pickup request to your institution's Environmental Health and Safety (EH&S) department for transfer to a licensed RCRA Treatment, Storage, and Disposal Facility (TSDF).

Quantitative Data: Waste Stream Comparison

Summarizing the operational parameters highlights the critical differences in managing halogenated vs. non-halogenated waste streams.

ParameterNon-Halogenated Organic WasteHalogenated Phenol Waste
Primary Disposal Method Fuel blending / Cement kilns[4]High-temperature Incineration[4]
Required Temperature ~800 °C - 1,000 °C> 1,200 °C[4]
Residence Time Standard< 2 seconds[4]
Dioxin/Furan Risk LowExtremely High[3]
Post-Combustion Treatment Standard particulate filteringMandatory caustic scrubbing for HBr/HCl[4]
Cost Impact Low (Often recovered for fuel)[5]High (Requires specialized destruction)[5]

Waste Management Workflow

G Start Waste Generation: 2-Bromo-6-methoxy-3- [(methylamino)methyl]phenol Segregation Waste Segregation: Isolate as Halogenated Organic Waste Start->Segregation Containment Containment: UN-Rated HDPE Container Secondary Containment Segregation->Containment Labeling RCRA Labeling: 'Hazardous Waste - Halogenated' Containment->Labeling Transport Licensed HazMat Transport Labeling->Transport Incineration High-Temp Incineration (>1200°C, >2s residence) Transport->Incineration Scrubbing Caustic Scrubbing (Neutralize HBr/HCl) Incineration->Scrubbing

Workflow for the segregation, containment, and high-temperature destruction of halogenated waste.

References

  • Hazardous Waste and Disposal Considerations. American Chemical Society (ACS). Available at:[Link]

  • Halogenated Organic Liquids - Standard Operating Procedure. Braun Research Group, University of Illinois. Available at:[Link]

  • Hazardous Waste Reduction. Environmental Health and Safety, Oregon State University. Available at:[Link]

  • Framework of the Integrated Approach to Formation Mechanisms of Typical Combustion Byproducts Polyhalogenated Dibenzo-p-dioxins/Dibenzofurans (PXDD/Fs). Environmental Science & Technology - ACS Publications. Available at:[Link]

  • Most solvent waste from US academic labs ends up in the air. C&EN Global Enterprise - ACS Publications. Available at:[Link]

Sources

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